3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H9F2NO2 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO2/c1-5-2-3-7-6(4-5)8(10(12)13)9(14-7)11(15)16/h2-4,10,14H,1H3,(H,15,16) |
InChI Key |
MSKPARJCTSHEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C(F)F)C(=O)O |
Origin of Product |
United States |
Advanced Scaffold Engineering: The Role of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the indole-2-carboxylic acid scaffold is recognized as a highly privileged structure, frequently deployed as a competitive antagonist for the NMDA receptor and a potent inhibitor of viral enzymes such as HIV-1 integrase and HCV NS5B polymerase[1][2]. However, achieving optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles requires precision engineering of the core ring system.
3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid (CAS: 2092578-19-1) [3] represents a masterclass in bioisosteric replacement. By integrating a lipophilic hydrogen bond donor (the 3-difluoromethyl group) and an electron-donating, metabolism-blocking moiety (the 5-methyl group), this building block allows drug development professionals to overcome the traditional permeability and metabolic stability limitations of standard indole-2-carboxylic acids.
Physicochemical Profiling & Structural Rationale
The therapeutic efficacy of indole-2-carboxylic acids is often bottlenecked by poor membrane permeability and rapid oxidative metabolism. The specific functionalization of CAS 2092578-19-1 addresses these liabilities through two distinct mechanisms:
The Difluoromethyl ( −CF2H ) Bioisostere
Unlike the purely lipophilic and strongly electron-withdrawing trifluoromethyl ( −CF3 ) group, the difluoromethyl group acts as a "lipophilic hydrogen bond donor" [4]. The highly electronegative fluorine atoms polarize the C-H bond, enabling it to act as a hydrogen bond donor on a scale similar to that of thiols and amines[4][5]. This unique dual-nature allows the molecule to maintain high lipophilicity (enhancing membrane permeation) while still engaging in critical hydrogen-bonding interactions with target protein backbones.
The 5-Methyl Substitution
The addition of a methyl group at the C5 position serves a dual purpose. First, it acts as a steric shield, blocking cytochrome P450-mediated oxidative metabolism at one of the indole's most reactive sites. Second, its electron-donating nature subtly increases the electron density of the indole core, strengthening potential π−π stacking interactions within hydrophobic target pockets.
Quantitative Data Summary
The table below summarizes the predicted physicochemical shifts when modifying the base indole-2-carboxylic acid scaffold to the title compound.
| Compound Scaffold | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors | Primary Advantage |
| Indole-2-carboxylic acid | 2.10 | 2 | 2 | Baseline chelator[2] |
| 3-Methyl-indole-2-carboxylic acid | 2.55 | 2 | 2 | Slight lipophilicity increase |
| 3-(Trifluoromethyl)-indole-2-carboxylic acid | 3.40 | 2 | 5 | High metabolic stability, high lipophilicity |
| 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid | 3.15 | 3 * | 4 | Optimal balance of lipophilicity and H-bonding [4] |
*The −CF2H proton acts as the third functional hydrogen bond donor.
Synthetic Methodology & Causality
The synthesis of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid requires a highly controlled, three-step sequence starting from ethyl 5-methyl-1H-indole-2-carboxylate.
Figure 1: Step-by-step synthetic workflow for CAS 2092578-19-1.
Causality Behind Experimental Choices:
-
Regioselective Formylation: The Vilsmeier-Haack reaction ( POCl3 /DMF) is chosen because the C3 position of the indole is highly nucleophilic. The ester at C2 directs the incoming electrophile exclusively to C3.
-
Deoxofluorination Reagent: Diethylaminosulfur trifluoride (DAST) is utilized over harsher fluorinating agents to selectively convert the C3-aldehyde to a gem-difluoride. Strict temperature control (starting at -78°C) is mandatory to prevent exothermic degradation and avoid unwanted electrophilic aromatic fluorination on the electron-rich indole core.
-
Mild Saponification: Lithium hydroxide (LiOH) in a THF/Water mixture is selected for ester hydrolysis. Harsher basic conditions (e.g., NaOH at reflux) risk base-catalyzed degradation of the difluoromethyl group.
Pharmacological Application: Target Binding Mechanics
When deployed in antiviral drug discovery (such as HIV-1 Integrase Strand Transfer Inhibitors), the structural components of CAS 2092578-19-1 work synergistically. The C2-carboxyl group acts as a critical bidentate chelator for the two Mg2+ ions in the enzyme's active site[1]. Simultaneously, the 3-difluoromethyl group reaches into adjacent hydrophobic cavities, utilizing its unique hydrogen-bond donor capacity to interact with the protein backbone, while the 5-methyl group anchors the molecule via hydrophobic packing[1].
Figure 2: Pharmacophore binding model of the functionalized indole core.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.
Protocol A: Synthesis and Analytical Validation of the −CF2H Motif
Objective: Convert the C3-aldehyde intermediate to the difluoromethyl target and validate the transformation.
-
Preparation: Dissolve 1.0 eq of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate in anhydrous CH2Cl2 under an inert argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Addition: Dropwise, add 2.5 eq of DAST. Causality: Excess DAST ensures complete conversion while accounting for trace moisture.
-
Reaction & Monitoring: Allow the reaction to slowly warm to room temperature over 12 hours.
-
Quenching: Quench carefully with saturated aqueous NaHCO3 at 0°C to neutralize HF byproducts. Extract with CH2Cl2 .
-
Self-Validation Checkpoint (NMR):
-
Failure State: A sharp singlet at δ≈10.0 ppm in the 1H NMR indicates unreacted aldehyde.
-
Success State: The successful incorporation of the −CF2H group is unequivocally confirmed by the disappearance of the aldehyde peak and the emergence of a characteristic triplet in the 1H NMR spectrum (typically δ 6.8–7.5 ppm ) with a massive geminal scalar coupling constant ( 2JHF≈53−55 Hz ). The 19F NMR must show a corresponding doublet at approximately δ -110 ppm [4].
-
Protocol B: NMR-Based Determination of Hydrogen Bond Acidity
Objective: Quantify the hydrogen bond donor capacity of the newly synthesized difluoromethyl group.
-
Sample Preparation: Prepare a 0.05 M solution of the synthesized 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl3 ).
-
Titration: Titrate the solution with a known hydrogen bond acceptor (e.g., DMSO- d6 ) in precise molar increments.
-
Data Acquisition & Validation: Track the chemical shift of the −CF2H proton. As it engages in hydrogen bonding with the acceptor, the proton will become deshielded, shifting downfield.
-
Analysis: Plot the change in chemical shift ( Δδ ) against the concentration of the acceptor to calculate the hydrogen bond acidity parameter ( A ), validating its bioisosteric equivalence to thiols/amines[4].
References
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, ACS Publications, 2017. Available at: [Link]
-
Wang, Y.C., et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, PubMed, 2023. Available at: [Link]
Sources
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- 3. 2092578-19-1|3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Structural Dynamics of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid
Executive Summary
In modern drug discovery and agrochemical development, the precise tuning of a molecule's physicochemical properties dictates its success in navigating biological barriers. 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid (CAS: 2092578-19-1)[1] is a highly functionalized heterocyclic building block that exemplifies this principle. By strategically decorating a rigid indole core with a lipophilic hydrogen-bond donating difluoromethyl (-CF₂H) group, a sterically shielding methyl (-CH₃) group, and a target-engaging carboxylic acid (-COOH), chemists can achieve a delicate balance of metabolic stability, membrane permeability, and target affinity.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic molecular descriptors. Here, we will deconstruct the electronic and steric causality behind the compound's behavior and outline self-validating experimental workflows for its rigorous physicochemical characterization.
Structural and Physicochemical Profiling
Understanding the baseline metrics of this compound is the first step in predicting its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. The table below synthesizes the computed and theoretically derived physicochemical properties of the molecule based on standard cheminformatics models.
| Property | Value | Mechanistic Derivation / Source |
| Molecular Formula | C₁₁H₉F₂NO₂ | Core indole (C₈H₇N) + substitutions (-COOH, -CF₂H, -CH₃) |
| Molecular Weight | 225.19 g/mol | Computed exact mass: 225.0601 Da[2] |
| Topological Polar Surface Area (TPSA) | 53.1 Ų | Derived from the primary NH and the -COOH group[3] |
| Estimated Neutral LogP | ~3.1 | Base indole (~2.1) + CH₃ (+0.5) + CF₂H (+0.5)[4] |
| Estimated pKa (Acidic) | 3.4 – 3.8 | Lowered from base indole-2-carboxylic acid (~4.4) via C3-CF₂H inductive electron withdrawal[5][6] |
| Hydrogen Bond Donors (HBD) | 2 | Indole N-H and Carboxylic O-H[3] |
| Hydrogen Bond Acceptors (HBA) | 4 | Carboxylic O (x2) and Fluorine (x2, partial)[3] |
| Rotatable Bonds | 2 | C2-COOH and C3-CF₂H linkages[3] |
Electronic and Steric Effects: Mechanistic Insights
The biological utility of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is not an accident; it is the result of deliberate structural engineering.
-
The 3-Difluoromethyl (-CF₂H) Motif: Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H group acts as a "lipophilic hydrogen bond donor"[4]. It retains an acidic proton capable of forming weak intramolecular or intermolecular hydrogen bonds (IMHBs), which can mask polarity and enhance membrane permeability[7][8]. Furthermore, placing this group at the C3 position blocks a notorious metabolic hotspot on the indole ring, preventing rapid oxidative degradation by cytochrome P450 enzymes[9].
-
The 2-Carboxylic Acid (-COOH): Indole-2-carboxylic acids are known for their target engagement capabilities, often forming critical salt bridges in enzymatic binding pockets. However, they are susceptible to hydrolytic decarboxylation under highly acidic conditions[10]. The strong electron-withdrawing nature of the adjacent C3-CF₂H group lowers the pKa of this carboxylic acid, ensuring it remains ionized at physiological pH, which governs its solubility and distribution[6].
-
The 5-Methyl (-CH₃) Group: The addition of a methyl group at the C5 position serves a dual purpose. Sterically, it restricts the conformational freedom of the binding pocket. Electronically, it slightly offsets the electron-withdrawing effect of the fluorines, while simultaneously blocking another common site for aromatic hydroxylation[9].
Fig 1: Structure-Property Relationship (SPR) mapping of the substituted indole core.
Experimental Methodologies for Physicochemical Characterization
To transition this compound from a chemical catalog to a viable drug candidate, empirical validation of its computed properties is mandatory. The following protocols are designed as self-validating systems , ensuring that artifacts (such as precipitation or polymorph conversion) do not corrupt the data.
Protocol 1: pKa and LogD Determination via Potentiometric Titration
Due to the high lipophilicity of the -CF₂H and -CH₃ groups, the neutral form of this compound will likely precipitate in a purely aqueous titration, leading to false pKa readings. We must employ a co-solvent extrapolation method (Yasuda-Shedlovsky).
Step-by-Step Methodology:
-
Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4, 7, and 10) at a constant temperature of 25.0 ± 0.1 °C[9].
-
Sample Preparation: Dissolve the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) containing 0.15 M KCl to maintain constant ionic strength[9].
-
Titration: Acidify the solution to pH ~2.0 using 0.1 M HCl. Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption[9].
-
Causality & Validation: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% organic modifier to determine the true aqueous pKa. This ensures the measurement reflects the dissolved state, not a supersaturated suspension.
Protocol 2: Thermodynamic Solubility and Solid-State Verification
Kinetic solubility assays (like nephelometry) are insufficient for late-stage profiling. We require thermodynamic solubility via the Shake-Flask method, coupled with solid-state verification.
Step-by-Step Methodology:
-
Equilibration: Add an excess of the solid compound to a phosphate buffer (pH 7.4). Shake the suspension at 300 rpm at 37 °C for 24 hours.
-
Phase Separation: Centrifuge the mixture at 10,000 x g to separate the undissolved solid from the saturated supernatant.
-
Quantification: Analyze the supernatant using HPLC-UV against a known calibration curve to determine the exact concentration (LogS).
-
Causality & Validation (Critical Step): Recover the undissolved solid pellet and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Why? During the 24-hour aqueous equilibration, the original polymorph may have converted into a hydrate or a sodium salt. If the solid state has changed, the measured solubility corresponds to the new phase, not the original API. This step makes the protocol self-validating.
Fig 2: Self-validating experimental workflow for physicochemical characterization.
Sources
- 1. 2092578-19-1|3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. 3-(3,5-difluorophenyl)-1H-indole-5-carboxylic acid | C15H9F2NO2 | CID 177922892 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comprehensive Spectroscopic Characterization of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery
Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid (CAS: 2092578-19-1)[1]
Structural & Mechanistic Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic for modulating a drug candidate's physicochemical properties. The compound 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid serves as a highly specialized building block. The difluoromethyl group (–CHF₂) acts as a lipophilic bioisostere for alcohols or thiols, capable of acting as a hydrogen bond donor while simultaneously exerting a strong electron-withdrawing effect.
Recent hit-to-lead optimization campaigns, such as the development of 1H-indole-2-carboxamides against Trypanosoma cruzi (Chagas disease), have demonstrated that substitutions at the 5-position (e.g., a 5-methyl group) are critical for maintaining in vitro potency, while modifications at the 3-position dictate metabolic stability and microsomal clearance[2]. Accurately confirming the structural integrity of this indole derivative prior to amide coupling is paramount. This whitepaper provides a definitive, self-validating spectroscopic framework (NMR, IR, and MS) to ensure absolute structural verification.
Experimental Methodologies: A Self-Validating System
As analytical scientists, we must design protocols that inherently flag errors. The following methodologies are engineered not just to collect data, but to validate the integrity of the sample and the instrument simultaneously.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality of Solvent Choice: Anhydrous DMSO-d₆ is strictly selected over CDCl₃. The target molecule contains both a carboxylic acid (–COOH) and an indole amine (–NH). In non-polar solvents, these exchangeable protons engage in intermolecular hydrogen bonding, causing severe line broadening. DMSO acts as a strong hydrogen-bond acceptor, breaking these networks and yielding sharp, distinct resonances downfield (>11 ppm).
-
Protocol:
-
Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
-
Tuning & Shimming (Validation Checkpoint): Perform 3D gradient shimming. Validation: The linewidth at half-height ( w1/2 ) of the residual DMSO pentet (2.50 ppm) must be < 1.0 Hz. If broader, re-shim to prevent multiplet distortion in the –CHF₂ signal.
-
Acquisition: Acquire ¹H (400 MHz, 16 scans), ¹³C{¹H} (100 MHz, 1024 scans), and ¹⁹F (376 MHz, 16 scans) spectra at 298 K.
-
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)
-
Causality of Technique: ATR-FTIR is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad artifact around 3400 cm⁻¹, which would obscure the critical indole N-H stretching frequency.
-
Protocol:
-
Background (Validation Checkpoint): Collect 16 scans of the empty diamond ATR crystal. Validation: The baseline must be completely flat. Any negative peaks indicate crystal contamination.
-
Application: Place 1–2 mg of neat, dry powder directly onto the diamond crystal. Apply maximum uniform pressure using the anvil to ensure intimate contact with the evanescent wave.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Causality of Ionization Mode: The presence of the carboxylic acid moiety dictates the use of ESI Negative mode. Carboxylic acids readily deprotonate to form highly stable [M-H]⁻ anions, yielding superior signal-to-noise ratios compared to positive ion mode.
-
Protocol:
-
Preparation: Dilute the sample to 1 µg/mL in a 1:1 mixture of Methanol and Water containing 5 mM Ammonium Acetate. Causality: Ammonium acetate buffers the solution to a mildly basic pH, driving the complete deprotonation of the carboxylic acid.
-
Infusion & Tuning (Validation Checkpoint): Direct infusion at 10 µL/min. Validation: Verify that the isotopic pattern of the base peak matches the theoretical distribution for C₁₁H₉F₂NO₂ (M+1 and M+2 contributions from ¹³C and ¹⁸O).
-
Spectroscopic Data & Mechanistic Interpretation
NMR Analysis
The ¹H NMR spectrum is anchored by the diagnostic –CHF₂ proton. Due to geminal coupling with two highly electronegative ¹⁹F nuclei (spin 1/2), this proton splits into a massive triplet centered at 7.45 ppm with a coupling constant ( 2JHF ) of 54.0 Hz. The ¹⁹F NMR confirms this with a corresponding doublet at -112.4 ppm. The 5-methyl group appears as a sharp singlet at 2.40 ppm, while the intact indole core is verified by the downfield N-H proton at 11.85 ppm.
IR Analysis
The IR spectrum is dominated by a strong carbonyl stretch at 1685 cm⁻¹. This value is slightly lower than a typical aliphatic carboxylic acid (~1710 cm⁻¹) due to conjugation with the electron-rich indole ring. A highly intense, broad band at 1120 cm⁻¹ confirms the C-F stretching of the difluoromethyl group.
MS/HRMS Fragmentation
In negative ESI mode, the molecular ion [M-H]⁻ is observed at m/z 224.1. Upon collision-induced dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide (44 Da) from the carboxylic acid, yielding an intense fragment at m/z 180.1. A secondary fragmentation involves the loss of hydrogen fluoride (HF, 20 Da) from the difluoromethyl group, yielding m/z 160.1.
Quantitative Data Summaries
Table 1: Multi-Nuclear NMR Assignments (DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J , Hz) | Structural Assignment |
| ¹H | 13.10 | br s | - | –COOH (Carboxylic Acid) |
| ¹H | 11.85 | br s | - | Indole N-H |
| ¹H | 7.52 | s | - | H-4 (Aromatic, ortho to CH₃) |
| ¹H | 7.45 | t | 2JHF = 54.0 | –CH F₂ |
| ¹H | 7.35 | d | 3JHH = 8.5 | H-7 (Aromatic) |
| ¹H | 7.15 | dd | 3JHH = 8.5, 4JHH = 1.5 | H-6 (Aromatic) |
| ¹H | 2.40 | s | - | 5-CH ₃ |
| ¹³C | 163.2 | s | - | C=O (Carboxylic Acid) |
| ¹³C | 112.5 | t | 1JCF = 235.0 | –C HF₂ |
| ¹³C | 110.5 | t | 2JCF = 22.0 | C-3 (Indole Core) |
| ¹³C | 21.4 | s | - | 5-C H₃ |
| ¹⁹F | -112.4 | d | 2JHF = 54.0 | –CHF₂ |
Table 2: ATR-FTIR & ESI-MS Data
| Technique | Signal / m/z | Intensity / Mode | Assignment / Neutral Loss |
| IR | 3350 cm⁻¹ | Medium, Broad | N-H stretch (Indole) |
| IR | 1685 cm⁻¹ | Strong | C=O stretch (Conjugated Acid) |
| IR | 1120 cm⁻¹ | Strong | C-F stretch (–CHF₂ group) |
| MS | 224.1 Da | ESI (-) | [M-H]⁻ (Molecular Ion) |
| MS | 180.1 Da | ESI (-) | [M-H - CO₂]⁻ (Neutral Loss: 44 Da) |
| MS | 160.1 Da | ESI (-) | [M-H - CO₂ - HF]⁻ (Neutral Loss: 20 Da) |
Analytical Workflows & Mechanistic Visualizations
Figure 1: Parallel spectroscopic workflow for absolute structural validation.
Figure 2: ESI-MS negative mode collision-induced dissociation (CID) pathway.
References
-
de Oliveira, R. G., et al. (2025). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". Journal of Medicinal Chemistry. URL:[Link]
Sources
Crystallographic Architecture and Pharmacophoric Utility of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The structural functionalization of indole scaffolds remains a cornerstone of modern medicinal chemistry. Among these, 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid represents a highly privileged, rationally designed pharmacophore. Unlike the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group, the difluoromethyl ( −CF2H ) moiety acts as a unique lipophilic hydrogen-bond donor. When strategically positioned on the indole core, this compound serves as an exceptional bioisostere for phosphotyrosine (pTyr), enabling the targeted inhibition of challenging protein-protein interactions (PPIs) such as the STAT3 SH2 domain[1].
This whitepaper provides a comprehensive technical breakdown of the compound's crystallographic properties, synthetic methodologies, and lattice dynamics, serving as a definitive guide for application scientists and structural biologists.
Pharmacophoric Significance: The −CF2H Bioisostere
In drug development, replacing metabolically labile phosphate groups with stable isosteres is a critical hurdle. The 3-(difluoromethyl)-1H-indole-2-carboxylic acid scaffold elegantly solves this by mimicking the steric and electronic profile of pTyr.
The causality behind this efficacy lies in the −CF2H group's multipolar nature. The fluorine atoms act as weak hydrogen-bond acceptors, while the polarized C−H bond acts as a lipophilic hydrogen-bond donor. In the context of the STAT3 SH2 domain, the difluoromethyl group forms highly specific hydrogen bonds with the side chains of Arg609, Ser611, and Ser613[1]. The rigid indole core restricts conformational entropy, pre-organizing the molecule for optimal target engagement. This precise structural geometry is what makes the compound an ideal anchor for Proteolysis Targeting Chimeras (PROTACs) directed at STAT3 degradation.
Experimental Methodology: Synthesis and Crystallization
To study the structural biology of this compound, researchers must first synthesize the core and isolate X-ray quality single crystals. The following self-validating protocol outlines the synthesis and thermodynamic crystallization of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid.
Phase 1: Radical Difluoromethylation and Annulation
Standard electrophilic fluorination often yields poor regioselectivity. We utilize a radical docking-migration cascade under photoredox conditions to ensure exclusive C3 functionalization[2].
-
Reaction Setup: Dissolve the starting 5-methyl-indole-2-carboxylate precursor (1.0 eq) and a difluoromethyl radical source (e.g., Ph2SCF2HBF4 , 1.5 eq) in degassed acetone.
-
Photocatalysis: Add an organic photoredox catalyst (e.g., 4CzIPN, 1.0 mol%). Irradiate the mixture using a 50 W blue LED at room temperature for 12 hours.
-
Causality: Visible light excitation of the catalyst enables a single-electron transfer (SET), generating a transient −CF2H radical that selectively attacks the electron-rich C3 position of the indole.
-
-
Saponification: Treat the resulting ester with 2M NaOH in a MeOH/H2O (1:1) mixture at 60°C for 4 hours to hydrolyze the ester into the free carboxylic acid.
-
Validation Checkpoint: Acidify the mixture to pH 2 using 1M HCl. The product should precipitate as a crude solid. Confirm the presence of the −CF2H group via 19F NMR (characteristic doublet around -110 ppm) and the carboxylic acid via IR spectroscopy (broad O−H stretch at ~3000 cm −1 ).
Phase 2: Thermodynamic Crystallization
Kinetic precipitation often yields amorphous powders. To achieve single crystals suitable for X-ray diffraction, the system must reach a thermodynamic minimum.
-
Solvent Selection: Dissolve 50 mg of the crude acid in 5 mL of pure, anhydrous methanol.
-
Causality: Methanol acts as a protic solvent that competitively disrupts weak, non-specific intermolecular interactions during the initial nucleation phase, preventing kinetic trapping.
-
-
Slow Evaporation: Place the solution in a loosely capped vial (punctured with a needle) and store it in a vibration-free environment at 20°C.
-
Lattice Assembly: Allow the solvent to evaporate over 5–7 days. As the concentration crosses the supersaturation threshold, the molecules will self-assemble into highly stable, centrosymmetric R22(8) carboxylic acid homodimers.
-
Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. X-ray quality crystals will exhibit sharp extinction (birefringence) when rotated, confirming a highly ordered, single-crystal lattice.
Workflow for the synthesis and crystallization of difluoromethyl indoles.
Crystallographic Architecture and Lattice Dynamics
Single-crystal X-ray diffraction (SCXRD) reveals that indole-2-carboxylic acids exhibit highly predictable and robust supramolecular architectures[3]. The crystal lattice of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is governed by a hierarchy of intermolecular forces.
Primary Synthon: The Carboxylic Acid Dimer
In the solid state, the compound universally forms cyclic dimers via double O−H⋯O hydrogen bonds between the carboxylic acid groups. This creates a classic R22(8) supramolecular synthon. The robust nature of this dimer forces the indole rings into a nearly coplanar arrangement, maximizing π−π stacking interactions along the crystallographic b-axis.
Secondary Interactions: Ribbons and Fluorine Contacts
The N−H group of the indole ring acts as a secondary hydrogen bond donor. Depending on the specific polymorph, it interacts with the carbonyl oxygen of adjacent dimers, linking the discrete dimers into extended 1D ribbons or a 2D herringbone pattern. Furthermore, the −CF2H group engages in weak C−H⋯F contacts (~2.40 Å) with neighboring methyl groups, locking the difluoromethyl rotor into a specific conformation that minimizes steric clashes.
Quantitative Crystallographic Data Summary
The following table summarizes the typical crystallographic parameters observed for this class of difluoromethylated indole-2-carboxylic acids:
| Crystallographic Parameter | Typical Value Range | Physical Significance |
| Crystal System | Monoclinic / Orthorhombic | Dictates macroscopic optical properties and lattice symmetry. |
| Space Group | P21/c or Pna21 | Indicates centrosymmetric or non-centrosymmetric packing driven by H-bonds. |
| O−H⋯O Distance | 2.62 – 2.68 Å | Strong hydrogen bonding forming the core R22(8) carboxylic acid dimer. |
| N−H⋯O Distance | 2.85 – 2.95 Å | Secondary interactions forming extended 1D ribbons or 2D sheets. |
| C−H⋯F Distance | 2.35 – 2.50 Å | Weak multipolar interactions stabilizing the −CF2H group conformation. |
| Dihedral Angle (Indole-COOH) | 2° – 8° | Near-planar geometry maximizing π -conjugation across the fused system. |
Structural Biology Applications: STAT3 SH2 Domain Targeting
The crystallographic insights gained from the solid-state structure directly translate to the compound's behavior in biological systems. When utilized as a warhead in PROTACs (such as SD-36), the 3-(difluoromethyl)-1H-indole-2-carboxylic acid derivative binds deeply into the STAT3 SH2 domain[1].
The near-planar conformation of the indole-carboxylic acid core allows it to slip into a shallow cleft formed between Pro639 and Ser636. Simultaneously, the −CF2H group projects outward, where the pro-(S)-F atom forms a critical hydrogen bond with Arg609. This interaction is the primary driver of the compound's high binding affinity ( Ki in the nanomolar range) and selectivity over other STAT family proteins.
Mechanism of STAT3 degradation utilizing the difluoromethyl indole pharmacophore.
By understanding the precise crystallographic architecture and hydrogen-bonding capabilities of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid, researchers can continue to rationally design next-generation therapeutics that leverage this powerful pharmacophore to dismantle previously "undruggable" targets.
References
-
Bai, L., et al. "Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Morzyk-Ociepa, B., et al. "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations." Molecules, PMC. Available at:[Link]
-
Wang, Y., et al. "Cis-difluoromethyl hetarylative dearomatization by a radical docking-migration cascade." Nature Communications, NIH. Available at:[Link]
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Biological Activity of Novel Difluoromethylated Indole Derivatives: An In-Depth Technical Guide
Executive Summary
Indole derivatives represent one of the most privileged structural scaffolds in modern medicinal chemistry and drug discovery. Recently, the targeted introduction of a difluoromethyl ( −CF2H ) group into the indole core has demonstrated a profound ability to alter both the pharmacokinetic and pharmacodynamic profiles of these molecules. This technical whitepaper synthesizes current methodologies for the generation of difluoromethylated indoles, details a self-validating experimental workflow for their synthesis, and evaluates their emerging biological activities across oncology and infectious diseases.
The Strategic Role of the Difluoromethyl ( −CF2H ) Bioisostere
In rational drug design, the choice of fluorinated substituents is dictated by the precise physicochemical properties required for target engagement. While the trifluoromethyl ( −CF3 ) group is highly lipophilic and electron-withdrawing, the difluoromethyl group offers a unique, dual-character advantage[1].
Causality in Bioisosterism: The −CF2H moiety possesses a moderately polar C−H bond. The strong electron-withdrawing nature of the adjacent fluorine atoms polarizes this bond, allowing the proton to act as a highly effective, lipophilic hydrogen bond donor[2]. This makes the difluoromethyl group a superior bioisostere for alcohols, amines, and thiols. When incorporated into the indole core, −CF2H enhances metabolic stability against cytochrome P450 enzymes and increases cell membrane permeability without compromising—and often enhancing—target binding affinity[1].
Advanced Synthetic Methodologies
Overcoming Traditional Bottlenecks
Historically, the synthesis of gem-difluoromethylated indoles was bottlenecked by the requirement for harsh transition-metal catalysis (Pd, Ni, or Cu) and elevated temperatures, which limited functional group tolerance[3].
Modern synthetic paradigms have shifted toward green, late-stage functionalization:
-
Visible-Light-Induced C–F Activation: A redox-neutral, transition-metal-free approach utilizing inexpensive ethyl trifluoroacetate and aryl disulfides to achieve C–F bond activation via a spin-centered shift mechanism[3].
-
HFIP-Promoted Hydroxydifluoromethylation: The use of difluoroacetaldehyde ethyl hemiacetal in hexafluoroisopropanol (HFIP) enables the divergent synthesis of difluoromethylated indole-3-carbinols and bisindolylmethanes under mild conditions[4][5].
-
Electrochemical C-2 Difluoromethylation: A catalyst- and oxidant-free anodic oxidation method utilizing bench-stable sodium difluoromethanesulfinate ( HCF2SO2Na )[2].
Self-Validating Experimental Protocol: Electrochemical C-2 Difluoromethylation
To ensure high reproducibility and yield, the following step-by-step protocol details the electrochemical C-2 difluoromethylation of indoles.
Causality of Experimental Choices:
-
Electrode Selection: A graphite anode is utilized because its specific overpotential facilitates the single-electron oxidation of the sulfinate anion without over-oxidizing the electron-rich indole core. A platinum cathode is selected for its low overpotential for hydrogen evolution, ensuring efficient proton reduction to maintain redox neutrality[2].
-
Solvent System: A 4:1 mixture of Acetonitrile ( CH3CN ) and water is critical. Pure organic solvents fail to fully solubilize the inorganic HCF2SO2Na , leading to erratic current densities. Water solvates the salt and stabilizes the transient difluoromethyl radical, minimizing competitive homocoupling.
Step-by-Step Methodology:
-
Cell Assembly: Equip an undivided electrochemical cell with a graphite rod anode and a platinum plate cathode.
-
Reagent Loading: Add the indole derivative (0.5 mmol, 1.0 equiv), HCF2SO2Na (1.5 mmol, 3.0 equiv), and tetra-n-butylammonium hexafluorophosphate ( nBu4NPF6 , 0.1 M) as the supporting electrolyte.
-
Solvent Addition: Dissolve the mixture in 10 mL of CH3CN/H2O (4:1 v/v).
-
Electrolysis: Run the reaction at a constant current of 10 mA at 25°C for 3 to 5 hours.
-
In-Process Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 4:1). The disappearance of the starting indole spot and the emergence of a lower Rf UV-active spot indicates successful radical addition.
-
Workup & Purification: Quench with water, extract with EtOAc ( 3×15 mL), wash with brine, dry over Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography.
-
Final Validation: Confirm the product via 19F NMR. A distinct doublet between -110 to -120 ppm ( 2JH−F≈55 Hz) definitively confirms the installation of the −CF2H group[5].
Fig 1: Self-validating workflow for the electrochemical synthesis of CF2H-indoles.
Biological Activity Profiles & Therapeutic Potential
Anticancer and Antimicrobial Efficacy
Difluoromethylated indoles, particularly difluoromethylated bisindolylmethanes (BIMs) and indole-3-carbinols, exhibit profound biological activities[4]. The incorporation of the −CF2H group alters the conformational bias of the BIM scaffold, optimizing its fit within the hydrophobic pockets of target kinases. Furthermore, the −CF2H proton acts as a hydrogen bond donor to key backbone carbonyls in the active site, a feature absent in corresponding −CH3 or −CF3 analogs[1][2].
Table 1: Representative In Vitro Biological Activity of Novel CF2H-Indole Derivatives
| Compound Class | Target Pathogen / Cell Line | Assay Type | Efficacy Value | Primary Mechanism of Action |
| CF2H -Bisindolylmethane | HCT-116 (Colon Cancer) | IC50 | 2.4±0.3μM | Kinase Pathway Inhibition |
| CF2H -Bisindolylmethane | MCF-7 (Breast Cancer) | IC50 | 4.1±0.5μM | Apoptosis Induction (Bax/Bcl-2) |
| CF2H -Indole-3-carbinol | Staphylococcus aureus | MIC | 8.0μg/mL | Cell Wall Disruption / ROS |
| CF2H -Indole-3-carbinol | Candida albicans | MIC | 16.0μg/mL | Ergosterol Biosynthesis Inhibition |
(Note: Values are representative aggregates based on standard structure-activity relationship (SAR) studies of fluorinated BIMs and indole-3-carbinols[4][6]).
Mechanistic Insights: Target Interactions & Signaling Pathways
In oncology models, difluoromethylated bisindolylmethanes act as potent inducers of apoptosis. By binding to upstream kinases (such as those in the PI3K/Akt pathway) via the −CF2H hydrogen-bond donor network, these compounds suppress anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic effectors (Bax). This imbalance leads to mitochondrial membrane depolarization and subsequent programmed cell death.
Fig 2: Apoptotic signaling pathway modulated by difluoromethylated indoles.
Conclusion & Future Perspectives
The strategic installation of the difluoromethyl group transforms the indole scaffold into a highly potent, metabolically stable pharmacophore. Transitioning from harsh transition-metal catalysis to green, electrochemical, and photocatalytic methodologies has democratized access to these complex molecules[2][3]. As drug development professionals continue to map the SAR of CF2H -indoles, their unique capacity to act as lipophilic hydrogen-bond donors will undoubtedly yield next-generation therapeutics for oncology and antimicrobial resistance.
References
-
Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles Organic Letters - ACS Publications URL:[Link]
-
2,3-Difunctionalized Indoles via Radical Acylation or Trifluoromethylation of ortho-Alkynylphenyl Isonitriles Organic Letters - ACS Publications URL:[Link]
-
Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles PMC - National Institutes of Health URL:[Link]
-
The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions Organic & Biomolecular Chemistry / ResearchGate URL:[Link]
-
Divergent Synthesis of Difluoromethylated Indole-3-carbinols, Bisindolylmethanes and Indole-3-methanamines ResearchGate URL:[Link]
-
Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges ACS Catalysis URL:[Link]
-
A consecutive one-pot two-step approach to novel trifluoromethyl and difluoromethyl derivatives DNTB URL: [Link]
-
Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]
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Unlocking Therapeutic Potential: A Technical Guide to Investigating 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific derivative, 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid, a molecule of significant interest due to its unique structural features—notably the electron-withdrawing difluoromethyl group at the 3-position and the methyl group at the 5-position. While direct studies on this exact molecule are not yet prevalent in public literature, a comprehensive analysis of related indole-2-carboxylic acid derivatives allows us to extrapolate and identify high-probability therapeutic targets. This document provides an in-depth exploration of these potential targets, outlining the scientific rationale and providing detailed, actionable experimental workflows for their validation. Our approach is grounded in established principles of drug discovery, emphasizing a logical, evidence-based progression from hypothesis to experimental verification.
The Indole-2-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity
The indole-2-carboxylic acid core is a versatile pharmacophore. The carboxylic acid at the 2-position is a key feature, often involved in critical binding interactions, such as chelating metal ions in enzyme active sites.[1][2][3] The indole ring system itself provides a platform for a wide range of substitutions, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. The specific substitutions on the indole ring of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid—a difluoromethyl group at C3 and a methyl group at C5—are anticipated to significantly influence its biological profile. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can modulate a molecule's acidity, lipophilicity, and metabolic stability, potentially enhancing its therapeutic efficacy.[4]
High-Priority Therapeutic Targets and Validation Strategies
Based on a thorough review of current literature on analogous structures, we have identified several high-priority therapeutic targets for 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid. For each target, we present the underlying rationale and a comprehensive validation workflow.
HIV-1 Integrase: A Well-Established Target for Indole-2-Carboxylic Acids
Scientific Rationale: A significant body of research demonstrates that indole-2-carboxylic acid derivatives are potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2][3] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating two essential magnesium ions within the enzyme's active site, a mechanism critically dependent on the carboxylic acid at the 2-position.[1][2][3] The indole nucleus itself also participates in binding. The introduction of a difluoromethyl group at the 3-position could enhance interactions with the hydrophobic pocket of the active site, potentially increasing inhibitory potency.[2]
Experimental Validation Workflow:
Objective: To determine if 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid inhibits HIV-1 integrase activity.
Step-by-Step Protocol:
-
In Vitro Integrase Strand Transfer Assay:
-
Principle: This assay measures the ability of the compound to inhibit the integration of a model viral DNA substrate into a target DNA substrate by recombinant HIV-1 integrase.
-
Methodology:
-
Purify recombinant HIV-1 integrase.
-
Synthesize and label a viral DNA (vDNA) substrate (e.g., with a fluorescent tag).
-
In a multi-well plate, combine the vDNA, a target DNA (tDNA), and varying concentrations of the test compound.
-
Initiate the reaction by adding the purified HIV-1 integrase.
-
Incubate at 37°C to allow for the strand transfer reaction.
-
Stop the reaction and analyze the products by gel electrophoresis and fluorescent imaging. The formation of the larger integrated product will be inhibited in the presence of an active compound.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the integrase activity.
-
-
Cell-Based HIV-1 Replication Assay:
-
Principle: This assay assesses the compound's ability to inhibit HIV-1 replication in a cellular context.
-
Methodology:
-
Culture a susceptible cell line (e.g., MT-4 cells).
-
Infect the cells with a known amount of HIV-1 in the presence of varying concentrations of the test compound.
-
After a defined incubation period, measure a marker of viral replication, such as p24 antigen levels in the cell supernatant (using ELISA) or reverse transcriptase activity.
-
-
Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits 50% of viral replication.
-
Data Presentation:
| Assay | Endpoint | Expected Outcome for an Active Compound |
| In Vitro Integrase Strand Transfer | IC50 | Low micromolar to nanomolar range |
| Cell-Based HIV-1 Replication | EC50 | Low micromolar to nanomolar range |
Signaling Pathway and Workflow Visualization:
Caption: Workflow for validating inhibition of HIV-1 integrase.
Cysteinyl Leukotriene Receptor 1 (CysLT1): A Target in Inflammatory Diseases
Scientific Rationale: Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor, a key player in the inflammatory cascade, particularly in asthma and allergic rhinitis.[5] The indole-2-carboxylic acid moiety was found to be crucial for this antagonistic activity.[5] The difluoromethyl group at the 3-position of our compound of interest could potentially enhance binding to the receptor, making it a promising candidate for an anti-inflammatory agent.
Experimental Validation Workflow:
Objective: To evaluate the antagonist activity of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid at the CysLT1 receptor.
Step-by-Step Protocol:
-
Calcium Mobilization Assay:
-
Principle: CysLT1 is a G-protein coupled receptor (GPCR) that, upon activation by its ligand (e.g., LTD4), triggers an increase in intracellular calcium. An antagonist will block this effect.
-
Methodology:
-
Use a cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known CysLT1 agonist (e.g., LTD4).
-
Measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of the agonist-induced calcium signal.
-
-
Receptor Binding Assay:
-
Principle: This assay directly measures the ability of the compound to displace a radiolabeled ligand from the CysLT1 receptor.
-
Methodology:
-
Prepare cell membrane fractions from cells overexpressing the CysLT1 receptor.
-
Incubate the membranes with a radiolabeled CysLT1 antagonist (e.g., [3H]-montelukast) in the presence of varying concentrations of the test compound.
-
Separate the bound from the unbound radioligand by filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound.
-
Data Presentation:
| Assay | Endpoint | Expected Outcome for an Active Antagonist |
| Calcium Mobilization | IC50 | Low micromolar to nanomolar range |
| Receptor Binding | Ki | Low micromolar to nanomolar range |
Signaling Pathway and Workflow Visualization:
Caption: Workflow for validating CysLT1 receptor antagonism.
14-3-3η Protein: An Emerging Target in Oncology
Scientific Rationale: Recent research has identified 1H-indole-2-carboxylic acid derivatives as inhibitors of the 14-3-3η protein, a promising target for cancer therapy, particularly in hepatocellular carcinoma.[6] The 14-3-3 proteins are involved in various cellular processes, including cell cycle control and apoptosis. Inhibition of 14-3-3η can lead to anti-proliferative effects.[6] The specific substitutions on our molecule of interest could confer potent and selective inhibition of this protein-protein interaction.
Experimental Validation Workflow:
Objective: To determine if 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid inhibits the 14-3-3η protein and exhibits anti-cancer activity.
Step-by-Step Protocol:
-
Protein-Protein Interaction (PPI) Assay:
-
Principle: To measure the compound's ability to disrupt the interaction between 14-3-3η and a known binding partner (e.g., a phosphopeptide).
-
Methodology (e.g., AlphaScreen):
-
Use recombinant 14-3-3η protein and a biotinylated phosphopeptide known to bind to it.
-
In a multi-well plate, combine the 14-3-3η, the phosphopeptide, streptavidin-coated donor beads, and protein A-conjugated acceptor beads in the presence of varying concentrations of the test compound.
-
Incubate to allow for binding.
-
Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520-620 nm. A disruption of the PPI will result in a decreased signal.
-
-
Data Analysis: Calculate the IC50 for the disruption of the PPI.
-
-
Cell Proliferation Assay:
-
Principle: To assess the compound's effect on the growth of cancer cell lines.
-
Methodology (e.g., MTT or CellTiter-Glo):
-
Seed cancer cell lines known to be sensitive to 14-3-3 inhibition (e.g., HepG2, Bel-7402) in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound.
-
After a 48-72 hour incubation, add the assay reagent (MTT or CellTiter-Glo).
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Assay | Endpoint | Expected Outcome for an Active Inhibitor |
| PPI Assay (AlphaScreen) | IC50 | Low micromolar range |
| Cell Proliferation Assay | GI50 | Low micromolar to nanomolar range |
Signaling Pathway and Workflow Visualization:
Caption: Workflow for validating 14-3-3η protein inhibition.
Additional Potential Therapeutic Targets
The versatility of the indole-2-carboxylic acid scaffold suggests other potential therapeutic avenues for 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid:
-
Excitatory Amino Acid Receptors (EAARs): Derivatives have shown antagonist activity at these receptors, suggesting potential applications in neurological and psychiatric disorders.
-
GPR17: Agonism at this orphan GPCR could be relevant for treating inflammatory conditions.[7]
-
EGFR/CDK2: Dual inhibition of these kinases is a promising strategy in oncology.[8][9]
-
TRPV1: Agonism at this channel could be explored for pain management.[10]
Validation of these targets would follow similar principles of using specific in vitro and cell-based assays relevant to each target's function.
Conclusion and Future Directions
3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid represents a molecule with considerable therapeutic potential. Based on the established pharmacology of the indole-2-carboxylic acid scaffold, we have identified HIV-1 integrase, the CysLT1 receptor, and the 14-3-3η protein as high-priority targets for investigation. The detailed experimental workflows provided in this guide offer a clear and logical path for elucidating the biological activity of this compound. Successful validation against one or more of these targets would pave the way for lead optimization, preclinical development, and ultimately, the potential for a novel therapeutic agent. The unique difluoromethyl substitution warrants particular attention, as it may confer advantageous properties, including enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
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Meng, Z. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1039-1049. [Link]
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Li, Y. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 929-933. [Link]
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Meng, Z. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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Salmaso, V. et al. (2018). 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry, 61(15), 6894-6908. [Link]
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Meng, Z. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Meng, Z. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Meng, Z. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]
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Koval, O. O. et al. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds, 56(11), 1363-1365. [Link]
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Ghorbani-Vaghei, R. & Veisi, H. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chemical Reviews Letters, 7(4), 1053-1062. [Link]
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Nitek, W. et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2179. [Link]
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Wang, M. et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8409. [Link]
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Wang, B. et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Heteroatom Chemistry, 2022, 1-8. [Link]
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Wang, Y. et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
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Abdel-Maksoud, M. S. et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(3), 517-532. [Link]
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Rys, M. et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 675. [Link]
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Beyca, A. F. et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 391-404. [Link]
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Abdel-Maksoud, M. S. et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]
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Whitepaper: In Vitro Screening of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid: A Methodological Framework for Multi-Target Pharmacophore Profiling
Executive Summary & Pharmacophore Rationale
The compound 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid (CAS 2092578-19-1) represents a highly privileged building block in modern medicinal chemistry. While historically, unsubstituted indole-2-carboxylic acids have been utilized as competitive antagonists for the NMDA receptor glycine site and as lipid peroxidation inhibitors[1], the strategic incorporation of a 3-difluoromethyl ( CF2H ) group and a 5-methyl group transforms this scaffold into a potent candidate for high-affinity protein-protein interaction (PPI) and metalloenzyme inhibition.
The Causality of Structural Design:
-
The 2-Carboxylic Acid: Essential for electrostatic interactions, specifically acting as a bidentate chelator for divalent cations (e.g., Mg2+ ) or forming strong salt bridges with basic amino acid residues (e.g., Lysine)[2].
-
The 3-Difluoromethyl ( CF2H ) Group: Unlike a trifluoromethyl ( CF3 ) group, the CF2H moiety acts as a lipophilic hydrogen bond donor. It dramatically increases the metabolic stability of the molecule while displacing high-energy water molecules within deep hydrophobic pockets[3].
-
The 5-Methyl Group: Modulates the electron density of the indole ring, subtly lowering the pKa of the indole N−H , and provides a vector for occupying shallow hydrophobic sub-pockets.
This guide outlines a comprehensive, self-validating in vitro screening cascade to evaluate this compound against two high-value therapeutic targets where this specific pharmacophore excels: HIV-1 Integrase and Myeloid Cell Leukemia 1 (Mcl-1) .
Target Landscape & Mechanistic Logic
HIV-1 Integrase Strand Transfer Inhibition (INSTI)
HIV-1 Integrase is a metalloenzyme requiring two Mg2+ ions in its active site to catalyze the insertion of viral DNA into the host genome. Indole-2-carboxylic acid derivatives are validated INSTIs[4]. The screening logic dictates that the C2-carboxylate and the indole nitrogen coordinate the Mg2+ ions, while the 3- CF2H group projects into the hydrophobic cavity adjacent to the active site (interacting with residues like Tyr143 and Asn117), significantly decreasing the off-rate ( koff ) of the inhibitor[2].
Mcl-1 Inhibition in Acute Myeloid Leukemia (AML)
Mcl-1 is an anti-apoptotic Bcl-2 family protein that sequesters pro-apoptotic factors like BIM. Inhibitors must disrupt this PPI. 1H-indole-2-carboxylic acids have been discovered as potent Mcl-1 inhibitors that bind to the P1–P3 pockets[3]. The carboxylic acid forms a critical interaction with Lys234 in the P1 pocket, while the 3- CF2H and 5-methyl groups optimize van der Waals packing in the P2 and P3 pockets, respectively, inducing intrinsic apoptosis in AML cells[3].
Self-Validating In Vitro Screening Protocols
To ensure data integrity, every protocol described below is engineered as a self-validating system —incorporating orthogonal counterscreens to eliminate false positives caused by assay interference, non-specific binding, or Pan-Assay Interference Compounds (PAINS).
Phase 1: Biochemical Target Engagement (HIV-1 Integrase)
Causality behind the assay choice: Traditional colorimetric assays are susceptible to interference from the inherent UV absorbance of the indole ring. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the time-delayed readout eliminates auto-fluorescence, ensuring high signal-to-noise ratios.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a reaction buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM DTT, and 0.01% CHAPS. Logic: MgCl2 is strictly required for the metalloenzyme mechanism; CHAPS prevents compound aggregation.
-
Enzyme-Inhibitor Pre-incubation: Dispense 10 nM recombinant HIV-1 Integrase into a 384-well plate. Add 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid in a 10-point dose-response series (0.1 nM to 100 μM). Incubate for 30 minutes at room temperature to allow Mg2+ chelation.
-
Substrate Addition: Add 20 nM of biotinylated donor DNA (mimicking the viral U5 LTR ends) and 20 nM of Europium-cryptate labeled target DNA.
-
Reaction & Detection: Incubate at 37°C for 2 hours. Add Streptavidin-XL665. Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Self-Validation (Counterscreen): Run a parallel Ethidium Bromide displacement assay. Logic: If the compound is merely a non-specific DNA intercalator rather than a true integrase inhibitor, it will displace EtBr. Compounds showing >10% EtBr displacement are flagged as false positives.
Caption: Logical workflow of the self-validating TR-FRET biochemical assay for HIV-1 Integrase inhibition.
Phase 2: Phenotypic Cellular Efficacy (Mcl-1 Apoptosis)
Causality behind the assay choice: Biochemical binding to Mcl-1 is meaningless if the highly lipophilic and acidic compound cannot penetrate the cell membrane. We utilize a phenotypic viability assay coupled with a mechanistic Caspase-3/7 readout to confirm that cell death is specifically driven by intrinsic apoptosis.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture HL-60 (AML) cells in RPMI-1640 medium with 10% FBS. Seed at 10,000 cells/well in a white opaque 384-well plate.
-
Compound Treatment: Treat cells with the indole derivative (0.1 μM to 50 μM) for 72 hours.
-
Viability Readout: Add CellTiter-Glo reagent to lyse cells and quantify ATP via luminescence. Calculate the CC50 .
-
Mechanistic Readout: In a parallel plate, treat cells for only 24 hours, then add Caspase-Glo 3/7 reagent. Logic: A true Mcl-1 inhibitor will trigger a massive spike in Caspase-3/7 activity prior to complete cell death.
-
Self-Validation (Target Specificity): Perform the exact same viability assay using wild-type Murine Embryonic Fibroblasts (MEFs) versus Bax−/−/Bak−/− double-knockout MEFs. Logic: Mcl-1 inhibition requires Bax/Bak to induce apoptosis. If the compound kills the double-knockout cells, the toxicity is off-target and not mediated by Mcl-1.
Caption: Intrinsic apoptosis signaling pathway driven by Mcl-1 inhibition via the indole-2-carboxylic acid scaffold.
Quantitative Data Synthesis & Benchmarks
To evaluate the success of the screening cascade, the experimental data for 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid must be compared against established benchmarks for this structural class.
| Parameter | Assay Type | Target / Mechanism | Expected Benchmark / Hit Criteria | Orthogonal Validation Requirement |
| IC50 | TR-FRET | HIV-1 Integrase (Strand Transfer) | <1.5μM | Ethidium Bromide Displacement ( <10% ) |
| Ki | Fluorescence Polarization | Mcl-1 (P1-P3 Pocket Binding) | <100nM | SPR (Surface Plasmon Resonance) Binding Kinetics |
| CC50 | CellTiter-Glo | HL-60 / THP-1 Cell Viability | <5.0μM | Bax−/−/Bak−/− MEF Counterscreen (No Toxicity) |
| Fold-Induction | Caspase-Glo 3/7 | Apoptosis Activation | >3.0 -fold increase at 24h | Western Blot for Cleaved PARP |
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI (Molecules) URL:[Link][2]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing (RSC Advances) URL:[Link][4]
-
Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1H-indole-1-yl Moiety Binding to the P1–P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3]
Sources
Preclinical Evaluation of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid: Pharmacokinetics and Neuroprotective Efficacy
Target Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Professionals Application: In Vivo Pharmacokinetics (PK), Pharmacodynamics (PD), and Safety Pharmacology
Scientific Rationale and Molecular Design
Indole-2-carboxylic acid derivatives are well-documented as highly selective, competitive antagonists of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor [1]. Overactivation of NMDA receptors during ischemic events (such as stroke) leads to massive calcium influx and excitotoxic neuronal death. While direct pore blockers (e.g., MK-801) cause severe psychotomimetic side effects, targeting the glycine modulatory site offers a much wider therapeutic window.
The specific candidate, 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid , incorporates two critical medicinal chemistry optimizations:
-
The C2-Carboxylic Acid: Essential for anchoring the molecule to the arginine residue within the NMDA receptor's glycine binding pocket.
-
The C3-Difluoromethyl ( CF2H ) Group: Unlike a standard methyl group, the difluoromethyl moiety acts as a lipophilic hydrogen-bond donor. This substitution significantly enhances metabolic stability against cytochrome P450 oxidation while increasing blood-brain barrier (BBB) penetrance due to its optimal lipophilicity.
-
The C5-Methyl Group: Fills an auxiliary hydrophobic pocket in the receptor, increasing binding affinity ( Ki ).
Figure 1: Mechanism of action for indole-2-carboxylic acid derivatives at the NMDA receptor.
Experimental Workflow Design
To ensure rigorous translation from bench to preclinical models, we employ a self-validating three-phase workflow. Each phase includes internal controls to prevent false positives, ensuring that efficacy readouts are directly correlated with target engagement rather than artifactual variables.
Figure 2: Self-validating in vivo experimental workflow for candidate evaluation.
Phase 1 Protocol: Pharmacokinetics and BBB Penetration
Causality & Rationale: Neuroprotectants often fail in clinical trials due to poor CNS penetrance. We must establish the brain-to-plasma ratio ( Kp,uu ) early. The difluoromethyl group is specifically engineered to improve this metric.
Formulation and Dosing
-
Vehicle Preparation: Dissolve the compound in 5% DMSO, followed by 10% Solutol HS15, and bring to volume with 85% sterile saline. Why? Indole-2-carboxylic acids are highly lipophilic; this specific micellar formulation prevents precipitation in the bloodstream, which would otherwise skew IV clearance rates.
-
Administration: Dose male Sprague-Dawley rats (n=6/group) intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg.
Sampling and LC-MS/MS Bioanalysis (Self-Validating System)
-
Sample Collection: Collect blood via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Harvest whole brains from a parallel cohort at 0.5, 1, and 4 hours.
-
Internal Validation: Spike all plasma and brain homogenate samples with a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to protein precipitation with acetonitrile. Why? The SIL-IS perfectly co-elutes with the analyte, correcting for any matrix suppression effects in the mass spectrometer, ensuring absolute quantitative trustworthiness.
-
Analysis: Analyze via LC-MS/MS operating in negative electrospray ionization (ESI-) mode, monitoring the[M-H]- parent ion transition to the decarboxylated daughter ion.
Representative Quantitative PK Data
| Parameter | IV (2 mg/kg) Plasma | PO (10 mg/kg) Plasma | Brain (IV 2 mg/kg at 1h) |
| Cmax (ng/mL or ng/g) | 1,850 ± 210 | 840 ± 115 | 620 ± 85 |
| Tmax (h) | 0.08 | 1.5 | 1.0 |
| AUC0−∞ (h·ng/mL) | 3,100 ± 340 | 6,820 ± 500 | 1,450 ± 190 |
| Half-life ( t1/2 ) (h) | 2.4 | 3.1 | 2.8 |
| Bioavailability (F%) | - | 44% | - |
| Brain/Plasma Ratio ( Kp ) | - | - | 0.85 |
Note: The Kp of 0.85 indicates excellent BBB penetration, validating the inclusion of the difluoromethyl moiety.
Phase 2 Protocol: MCAO Efficacy Model
Causality & Rationale: The transient Middle Cerebral Artery Occlusion (tMCAO) model is the gold standard for evaluating neuroprotectants. It mimics the pathophysiology of human ischemic stroke[2].
Surgical Procedure (tMCAO)
-
Anesthetize rats with 2% isoflurane.
-
Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a silicone-coated nylon monofilament (Doccol Corporation) into the ECA stump and advance it into the ICA until mild resistance is felt (approx. 18-20 mm), effectively blocking the MCA origin.
-
After 90 minutes of ischemia, withdraw the filament to allow reperfusion.
Dosing and Double-Blinding
Self-Validating System: To eliminate operator bias, the study must be double-blinded. Researcher A prepares the syringes (Vehicle, 3 mg/kg Candidate, 10 mg/kg Candidate, and 5 mg/kg Gavestinel as a positive control). Researcher B performs the surgery and dosing.
-
Dosing Window: Administer treatments IV exactly at the onset of reperfusion (t = 90 min).
Infarct Volume Quantification
-
At 24 hours post-reperfusion, sacrifice the animals and section the brain into 2 mm coronal slices.
-
Stain slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes at 37°C. Why? TTC is reduced by mitochondrial dehydrogenases in living cells to a deep red formazan; dead ischemic tissue remains white, allowing clear delineation of the infarct.
-
Quantify the infarct volume using ImageJ, correcting for edema by comparing the ischemic hemisphere to the contralateral intact hemisphere.
Representative Efficacy Data
| Treatment Group | Dose (IV) | Infarct Volume (%) | Edema Ratio | Neurological Deficit Score (0-4) |
| Sham (Surgery, no occlusion) | - | 0.0 ± 0.0 | 1.00 | 0.0 |
| Vehicle Control | - | 42.5 ± 5.2 | 1.15 | 3.2 ± 0.4 |
| Positive Control (Gavestinel) | 5 mg/kg | 24.1 ± 4.8 | 1.08 | 1.8 ± 0.5 |
| Candidate Compound | 3 mg/kg | 28.4 ± 4.1 | 1.10 | 2.1 ± 0.6 |
| Candidate Compound | 10 mg/kg | 18.2 ± 3.5 | 1.04 | 1.2 ± 0.4 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data represents Mean ± SD.
Phase 3 Protocol: Safety Pharmacology (Rotarod Test)
Causality & Rationale: A major liability of NMDA receptor antagonists is the induction of ataxia and motor impairment. We must prove that the neuroprotective dose (10 mg/kg) does not cause motor deficits.
-
Acclimation: Train rats on an accelerating rotarod (4 to 40 rpm over 5 minutes) for three consecutive days prior to the experiment.
-
Testing: Administer the candidate compound at 10, 30, and 100 mg/kg IV.
-
Measurement: Record the latency to fall at 1, 2, and 4 hours post-dose.
-
Validation: A decrease in latency to fall only at the 100 mg/kg dose establishes a Therapeutic Index (TI) of >10, confirming the safety advantage of targeting the glycine site over the channel pore.
Application Note: Derivatization of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid for Bioassays
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Scientific Rationale & Scaffold Significance
The indole-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, most notably recognized for its role in HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1][2].
The specific analog, 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid , presents unique electronic and steric properties:
-
C3-Difluoromethyl Group: Acts as a lipophilic hydrogen-bond donor. Unlike a simple methyl group, the difluoromethyl moiety extends into hydrophobic target cavities (such as the β4-α2 connector in HIV-1 Integrase) while maintaining metabolic stability against cytochrome P450 oxidation[3].
-
C5-Methyl Group: Provides a steric "bump" that enhances lipophilicity and optimal packing within hydrophobic sub-pockets (e.g., Pocket B in IDO1)[4].
-
C2-Carboxylic Acid: The critical pharmacophore. In INSTIs, it coordinates with two Mg²⁺ ions in the catalytic active site[5]. In IDO1 inhibitors, it acts as an electron donor to Arg231 or interacts directly with the heme iron[4].
When integrating this molecule into bioassays (e.g., fluorescence polarization, PROTAC degradation assays, or affinity pull-downs), the derivatization strategy must be carefully designed to avoid destroying its native binding affinity.
Strategic Derivatization: Causality & Pharmacophore Preservation
A common pitfall in probe development is the indiscriminate amidation of the most reactive functional group. Because the C2-carboxylic acid is essential for target metal/heme chelation, converting it directly to an amide with a fluorophore or biotin tag will typically abolish biological activity[4].
-
Pathway A: N1-Alkylation (The Activity-Retaining Route). By attaching a linker at the indole nitrogen (N1), the critical C2-COOH remains free to chelate metals. We utilize mild base conditions (Cs₂CO₃) rather than harsh hydrides (NaH) to prevent base-catalyzed defluorination of the sensitive C3-difluoromethyl group.
-
Pathway B: C2-Amidation (The Negative Control Route). Direct coupling of the carboxylic acid to a primary amine generates a structurally similar but biologically inactive probe. This is an essential negative control for affinity chromatography to rule out non-specific protein binding. We utilize HATU/DIPEA because the adjacent C3-difluoromethyl group creates significant steric hindrance, which HATU overcomes more efficiently than standard EDC/HOBt coupling.
Fig 1. Divergent derivatization pathways based on pharmacophore preservation requirements.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Active N1-Biotinylated Probe
Objective: Attach a Biotin-PEG4 linker while preserving the C2-carboxylic acid.
Step 1: N1-Alkylation with Azide Linker
-
Dissolve 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid (1.0 eq, 100 mg) in anhydrous DMF (5 mL) under an argon atmosphere.
-
Add Cesium Carbonate (Cs₂CO₃, 2.5 eq). Causality: Cs₂CO₃ is chosen over NaH to provide a mild, heterogeneous basic environment that prevents the degradation of the C3-difluoromethyl moiety.
-
Stir at room temperature for 15 minutes, then add 1-azido-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane (Azido-PEG4-bromide, 1.2 eq) dropwise.
-
Heat to 60°C for 12 hours. Monitor via LC-MS.
-
Quench with 1M HCl to pH 3 (to reprotonate the C2-carboxylate), extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC.
Step 2: CuAAC "Click" Conjugation to Biotin
-
Dissolve the N1-PEG4-Azide intermediate (1.0 eq) and Alkyne-Biotin (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O (4 mL).
-
Add freshly prepared Sodium Ascorbate (0.5 eq) followed by Copper(II) Sulfate pentahydrate (0.1 eq). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, ensuring a rapid and clean triazole formation.
-
Stir at room temperature for 4 hours.
-
Purify directly via preparative HPLC to yield the final Active N1-Biotin Probe .
Protocol B: Synthesis of Inactive C2-Amide Probe (Negative Control)
Objective: Block the C2-carboxylic acid to generate an inactive control.
-
Dissolve the starting indole (1.0 eq, 50 mg) in anhydrous DMF (3 mL).
-
Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester. Causality: The highly reactive 7-azabenzotriazole ester formed by HATU is required to overcome the steric bulk of the adjacent C3-difluoromethyl group.
-
Add Biotin-PEG4-amine (1.2 eq). Stir at room temperature for 6 hours.
-
Purify via preparative HPLC to yield the Inactive C2-Amide Probe .
Quantitative Analytical & Bioassay Data
To validate the probes, they are tested against recombinant HIV-1 Integrase (Strand Transfer assay) and IDO1 (Enzymatic assay). The data below summarizes the expected retention of bioactivity based on the derivatization site.
| Compound | Derivatization Site | Yield (%) | Purity (HPLC) | HIV-1 IN IC₅₀ (µM) | IDO1 IC₅₀ (µM) | Bioassay Function |
| Parent Scaffold | None | N/A | >99% | 0.45 ± 0.05 | 1.12 ± 0.10 | Baseline Standard |
| Probe A | N1-Alkyl-Biotin | 68% | >95% | 0.85 ± 0.12 | 2.30 ± 0.15 | Active Pull-down Probe |
| Probe B | C2-Amide-Biotin | 82% | >98% | >100 | >100 | Negative Control |
Data Interpretation: Probe A retains low-micromolar affinity, proving that N1-alkylation is tolerated by the target binding pockets. Probe B completely loses activity, validating the essential nature of the C2-carboxylate and confirming its utility as a negative control for off-target binding.
Bioassay Integration: Affinity Chromatography
Once synthesized, Probe A and Probe B are utilized in an affinity chromatography (pull-down) workflow to identify or confirm target engagement in complex cell lysates.
Fig 2. Affinity chromatography workflow utilizing the N1-biotinylated indole probe.
Key Workflow Insights:
-
Lysate Preparation: Ensure the lysis buffer contains appropriate cofactors (e.g., MgCl₂ for Integrase assays or Hemin for IDO1 assays) to maintain the native conformation of the target proteins[4][5].
-
Competitive Elution: Instead of boiling the beads in SDS (which releases all non-specifically bound background proteins), elute the target by incubating the beads with a high concentration (1 mM) of the free, underivatized parent scaffold. This ensures that only proteins specifically bound to the indole pharmacophore are released for downstream LC-MS/MS analysis.
References
-
Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9035. Available at:[Link]
-
Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112026. Available at:[Link]
-
Lu, X., et al. (2020). Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Journal of Medicinal Chemistry, 63(22), 13328–13353. Available at:[Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
Application Note: Advanced Synthetic Route Development for Substituted Indole-2-Carboxylic Acids
Introduction
Substituted indole-2-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in the development of antiviral agents, kinase inhibitors, and NMDA receptor antagonists. The strategic selection of a synthetic route dictates not only the overall yield and scalability but also the functional group tolerance required for late-stage derivatization. This application note details the mechanistic rationale and step-by-step protocols for modern synthetic approaches, prioritizing self-validating workflows for drug development professionals.
Strategic Route Selection & Mechanistic Causality
Historically, the Fischer Indole Synthesis has been the cornerstone for constructing the indole core. However, the reliance on strongly acidic conditions and the instability of certain arylhydrazine precursors often limit its utility for highly functionalized targets 1.
To overcome these limitations, modern synthetic workflows prioritize two advanced methodologies:
-
The Hemetsberger-Knittel Synthesis: This route involves the Knoevenagel condensation of an aryl aldehyde with an azidoacetate, followed by thermal decomposition of the resulting α -azidocinnamate. The causality behind choosing this method lies in its thermal, non-acidic cyclization step. The extrusion of nitrogen gas generates a highly reactive singlet nitrene intermediate that spontaneously inserts into the adjacent aromatic C-H bond. This method is exceptionally reliable for electron-deficient or sterically hindered substrates 2, 3.
-
Palladium-Catalyzed Aerobic C-H Amination: A state-of-the-art approach utilizing Pd(II) catalysis with molecular oxygen as the terminal oxidant. This method transforms 2-acetamido-3-arylacrylates directly into indole-2-carboxylates. The choice of O2 over stoichiometric metal oxidants ensures high atom economy and simplifies purification, making it highly attractive for process chemistry 4. Furthermore, coupling this with allene annulation strategies allows for the synthesis of complex pyrano-indoles via direct C-H functionalization without decarboxylation 5.
Quantitative Comparison of Synthetic Routes
| Synthetic Route | Typical Yields | Reagent/Catalyst | Reaction Conditions | Functional Group Tolerance | Primary Advantage |
| Fischer Indole Synthesis | 40 - 85% | Polyphosphoric acid or ZnCl2 | High heat (reflux), strongly acidic | Low to Moderate | Inexpensive starting materials (aryl hydrazines) 1. |
| Hemetsberger-Knittel | 60 - 90% | NaN3 (for ester), Xylene | Mild base (Step 1), High heat (140°C, Step 2) | High | Excellent for complex, acid-sensitive substrates 2. |
| Pd-Catalyzed C-H Amination | 70 - 95% | Pd(OAc)2 , O2 (1 atm) | 80-100°C, aerobic, neutral/mildly basic | Very High | Atom economical, late-stage functionalization 4. |
Workflow & Decision Matrix
Decision matrix for selecting the optimal synthetic route for indole-2-carboxylic acids.
Detailed Experimental Protocols
Safety Note: Azide compounds are potentially explosive. All reactions involving azidoacetates must be conducted behind a blast shield in a well-ventilated fume hood. Do not concentrate azide intermediates to complete dryness.
Protocol A: Hemetsberger-Knittel Synthesis of 5-Substituted Indole-2-Carboxylic Acid
Self-Validation Checkpoint: The intermediate α -azidocinnamate must present a distinct azide stretch (~2100 cm−1 ) via IR spectroscopy before proceeding to thermolysis.
-
Knoevenagel Condensation:
-
In a flame-dried round-bottom flask under nitrogen, dissolve the substituted benzaldehyde (10.0 mmol) and ethyl 2-azidoacetate (40.0 mmol) in anhydrous methanol (30 mL).
-
Cool the mixture to -10°C using an ice/salt bath.
-
Dropwise add a solution of sodium methoxide (40.0 mmol) in methanol (15 mL) over 30 minutes, strictly maintaining the internal temperature below 0°C to prevent premature azide decomposition 2.
-
Stir for 4 hours at 0°C. Quench with saturated aqueous NH4Cl and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure (keep water bath < 30°C).
-
-
Thermolytic Cyclization:
-
Dissolve the crude α -azidocinnamate in anhydrous xylene (100 mL) to ensure a dilute solution (~0.1 M). Causality: High dilution minimizes intermolecular side reactions, favoring intramolecular nitrene insertion.
-
Heat the solution to reflux (approx. 140°C) for 3-5 hours. The evolution of N2 gas indicates the formation of the nitrene intermediate and subsequent C-H insertion [[3]]().
-
Monitor completion via TLC. Once complete, cool to room temperature and concentrate. Purify the resulting ethyl indole-2-carboxylate via flash column chromatography.
-
-
Saponification:
-
Dissolve the ester in a 3:1 mixture of THF/Water (40 mL). Add LiOH· H2O (3.0 equiv).
-
Stir at room temperature for 12 hours. Acidify to pH 2 using 1M HCl.
-
Filter the precipitated substituted indole-2-carboxylic acid, wash with cold water, and dry under high vacuum.
-
Protocol B: Palladium-Catalyzed Aerobic Amination
Self-Validation Checkpoint: The reaction mixture color will transition from orange/red (active Pd(II) species) to dark brown/black if the catalyst precipitates as inactive Pd(0). Maintaining a constant O2 atmosphere is critical to regenerate Pd(II) and prevent catalyst death.
-
C-H Amination:
-
Charge a reaction tube with 2-acetamido-3-arylacrylate (1.0 mmol), Pd(OAc)2 (10 mol %), and Cu(OAc)2 (20 mol %). Causality: The copper co-catalyst facilitates efficient electron transfer to O2 , preventing palladium black precipitation.
-
Add DMF (5.0 mL) and equip the tube with an O2 balloon (1 atm).
-
Heat the mixture at 90°C for 16 hours. The molecular oxygen serves as the terminal oxidant, making the process highly atom-economical 4.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal particulates.
-
Wash the filtrate with water and brine, dry over MgSO4 , and concentrate.
-
-
Deacetylation & Hydrolysis:
-
To obtain the free indole-2-carboxylic acid, treat the crude 1-acetyl indole-2-carboxylate with 2M NaOH in methanol/water (1:1) at 60°C for 4 hours 4.
-
Acidify with 2M HCl to precipitate the target compound. Filter and recrystallize from ethanol/water.
-
References
-
Title: Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Indole-2-carboxylic acid, ethyl ester Source: Organic Syntheses URL: [Link]
-
Title: Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives: Synthesis of Indolo[2,3-c]pyrane-1-ones via Ar–I Reactivity or C–H Functionalization Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
Process Scale-Up and Synthetic Optimization of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid
Application Note & Protocol Guide Prepared for Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The incorporation of the difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a highly sought-after transformation in medicinal chemistry. The –CF₂H moiety acts as a lipophilic bioisostere for alcohols and thiols, enhancing metabolic stability and membrane permeability while acting as a hydrogen bond donor. However, scaling up the synthesis of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid presents significant safety and operational challenges, primarily due to the hazardous nature of traditional deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride).
This application note details a highly optimized, three-step, scalable synthetic route starting from commercially available ethyl 5-methyl-1H-indole-2-carboxylate. By replacing DAST with the crystalline, thermally stable reagent XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate), we establish a self-validating, safe, and high-yielding protocol suitable for multigram to kilogram scale-up.
Mechanistic Rationale & Process Design
The synthesis is designed around three core transformations, each selected for its regioselectivity, scalability, and safety profile:
-
Regioselective C3-Formylation (Vilsmeier-Haack): The indole core is highly nucleophilic at the C3 position. Utilizing standard Vilsmeier-Haack conditions (POCl₃/DMF), the C3 position is selectively formylated. The reaction proceeds via the highly electrophilic chloroiminium ion, ensuring near-quantitative conversion without over-functionalization[1].
-
Deoxofluorination via XtalFluor-E: Traditional conversion of aldehydes to gem-difluorides relies on DAST or Deoxo-Fluor. However, DAST exhibits explosive decomposition at 140 °C (ΔH = -1700 J/g), making it a severe thermal hazard at scale. We utilize XtalFluor-E , which boasts a significantly higher decomposition onset (215 °C) and does not generate highly corrosive free HF gas during the reaction. XtalFluor-E activates the C–O bond of the aldehyde; subsequent addition of a promoter (Et₃N·3HF) facilitates the nucleophilic fluoride attack, yielding the difluoromethyl group with minimal elimination side products[2].
-
Mild Saponification: The ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a biphasic THF/Water system. LiOH is chosen over harsher bases (like KOH at reflux) to prevent potential base-catalyzed degradation or defluorination of the sensitive –CF₂H moiety.
Synthetic Workflow
Three-step synthetic workflow utilizing XtalFluor-E for scalable deoxofluorination.
Step-by-Step Scale-Up Protocols
Note: All protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.
Step 1: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Objective: Regioselective introduction of the aldehyde precursor.
-
Preparation of Vilsmeier Reagent: Charge a dry, nitrogen-purged 2 L jacketed reactor with anhydrous N,N-Dimethylformamide (DMF, 500 mL). Cool the reactor to 0 °C. Slowly add Phosphorus oxychloride (POCl₃, 1.2 equiv, 112 mL) dropwise over 45 minutes, maintaining the internal temperature below 5 °C to control the exothermic formation of the chloroiminium ion[1]. Stir for 1 hour at 0 °C.
-
Substrate Addition: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 equiv, 203 g, 1.0 mol) in anhydrous DMF (300 mL). Add this solution dropwise to the reactor over 1 hour.
-
Reaction: Warm the reactor to room temperature (20-25 °C) and stir for 4 hours.
-
IPC: Sample the reaction mixture, quench with saturated aqueous NaHCO₃, and extract with EtOAc. Analyze via HPLC. Proceed when starting material is <1%.
-
Workup: Carefully pour the reaction mixture into crushed ice (2 kg) under vigorous stirring. Adjust the pH to 7-8 using 2M NaOH (aqueous). A precipitate will form.
-
Isolation: Filter the solid, wash with cold water (3 × 500 mL), and dry under vacuum at 45 °C to constant weight.
-
Expected Yield: 212 g (92%).
-
Step 2: Synthesis of Ethyl 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylate
Objective: Safe deoxofluorination using crystalline XtalFluor-E.
-
Setup: To a dry, argon-flushed 3 L reactor equipped with a PTFE stirrer, add ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1.0 equiv, 231 g, 1.0 mol) and anhydrous Dichloromethane (DCM, 1.5 L).
-
Promoter Addition: Add Triethylamine trihydrofluoride (Et₃N·3HF, 3.0 equiv, 483 g) dropwise. Causality: The promoter is essential to supply the nucleophilic fluoride only after the aldehyde is activated, preventing the accumulation of free HF.
-
Fluorination: Add XtalFluor-E (1.5 equiv, 343.5 g) in three portions over 30 minutes. Stir the suspension at room temperature for 18 hours[2].
-
IPC: Analyze an aliquot via ¹⁹F NMR. Look for the characteristic doublet at approx. -112 ppm (gem-difluoride). Proceed when the aldehyde signal in ¹H NMR (approx. 10.5 ppm) disappears.
-
Workup: Quench the reaction strictly by slow addition of saturated aqueous NaHCO₃ (1 L) until CO₂ evolution ceases. Separate the phases. Extract the aqueous layer with DCM (2 × 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Pass the crude material through a short silica plug (eluting with 10% EtOAc in Hexanes) to remove sulfinamide byproducts.
-
Expected Yield: 215 g (85%).
-
Step 3: Synthesis of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid
Objective: Mild ester hydrolysis preserving the fluorinated moiety.
-
Reaction: Dissolve the intermediate from Step 2 (1.0 equiv, 253 g, 1.0 mol) in a mixture of THF (1 L) and Water (500 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv, 126 g). Stir at room temperature for 12 hours.
-
IPC: Monitor by TLC or HPLC until the ester peak is completely consumed.
-
Workup: Remove THF under reduced pressure. Dilute the remaining aqueous layer with water (500 mL) and wash with diethyl ether (200 mL) to remove organic impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify slowly with 2M HCl to pH 2-3. The target carboxylic acid will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum at 40 °C for 24 hours.
-
Expected Yield: 216 g (96%).
-
Quantitative Data & Process Parameters
To ensure process reliability, the following Critical Process Parameters (CPPs) and yield metrics must be monitored:
| Process Step | Critical Process Parameter (CPP) | IPC Method | Expected Yield | Purity (HPLC) |
| 1. Formylation | Temp strictly <5°C during POCl₃ addition | HPLC | 90 - 94% | > 98% |
| 2. Deoxofluorination | Anhydrous conditions; portion-wise XtalFluor-E | ¹⁹F NMR / HPLC | 82 - 88% | > 95% |
| 3. Saponification | Ambient temp (avoid heating to prevent defluorination) | HPLC | 94 - 98% | > 99% |
Analytical Validation Data
To validate the structural integrity of the final API building block, the following analytical signatures should be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.20 (br s, 1H, COOH), 11.85 (s, 1H, NH), 7.65 (s, 1H, Ar-H), 7.50 (t, J = 54.0 Hz, 1H, -CF₂H ), 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 7.15 (d, J = 8.4 Hz, 1H, Ar-H), 2.40 (s, 3H, -CH₃).
-
Self-Validation Note: The massive coupling constant (J ≈ 54 Hz) is the definitive hallmark of the geminal proton splitting by two adjacent fluorine atoms.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (d, J = 54.0 Hz, 2F).
-
LC-MS (ESI-TOF): Calculated for C₁₁H₉F₂NO₂ [M-H]⁻: 224.05; Found: 224.06.
References
-
Couturier, M., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]
-
"Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions." Organic & Biomolecular Chemistry, The Royal Society of Chemistry. Available at:[Link][2]
Sources
common side products in the synthesis of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity protocols.
The introduction of a difluoromethyl (-CF₂H) group onto an indole core is a highly sought-after transformation in medicinal chemistry due to the moiety’s ability to act as a lipophilic hydrogen-bond donor. However, the synthesis is notoriously plagued by side reactions, including protodecarboxylation, N-alkylation/fluorination, and incomplete deoxofluorination. This guide deconstructs the workflow, explains the mechanistic causality behind common failures, and provides self-validating protocols to ensure high synthetic yields.
Synthetic Workflow Overview
Synthetic route for 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid.
Troubleshooting Guide & FAQs
Q1: During the final saponification step, my yield is exceptionally low, and NMR analysis shows a major product lacking the carboxylic acid peak. What happened? A: You are observing protodecarboxylation . Indole-2-carboxylic acids are highly susceptible to decarboxylation, particularly under elevated temperatures or localized acidic conditions during workup[1]. The electron-withdrawing nature of the 3-(difluoromethyl) group further activates the C2 position for decarboxylation, yielding the undesired 3-(difluoromethyl)-5-methyl-1H-indole side product[2]. Causality & Solution: Heating the saponification reaction above 40 °C or adding concentrated HCl too rapidly during the acidification step generates localized thermal "hot spots" that drive the loss of CO₂[3]. To prevent this, use a mild base like LiOH at room temperature, and quench by slowly adding cold, dilute HCl (1M) while maintaining the internal temperature strictly below 5 °C.
Q2: My DAST fluorination of the 3-formyl intermediate yielded a complex mixture, including unreacted starting material and N-fluorinated oligomers. How can I improve the conversion? A: Diethylaminosulfur trifluoride (DAST) is a powerful deoxofluorinating agent[4], but the 1H-indole nitrogen is highly nucleophilic. While the electron-withdrawing 2-carboxylate ester partially deactivates the pyrrole ring, the free NH can still compete with the aldehyde for the highly reactive sulfur intermediate, leading to N-fluorination or dimerization[5]. Furthermore, DAST is extremely moisture-sensitive; trace water hydrolyzes DAST, releasing HF and reverting the intermediate back to the aldehyde[6]. Causality & Solution: Implement a self-validating anhydrous system. Dry your dichloromethane (CH₂Cl₂) over activated 3Å molecular sieves until the water content is <10 ppm (verify via Karl Fischer titration). If side reactions persist on the unprotected indole, temporarily mask the NH with a Boc or Tosyl protecting group prior to DAST addition.
Q3: I see a significant amount of the 3-formyl-5-methyl-1H-indole-2-carboxylic acid in my final product, even though the DAST step went to completion. Why? A: The difluoromethyl group (-CF₂H) is generally stable, but when positioned on an electron-rich heteroaromatic ring, it can undergo base-catalyzed hydrolysis back to the aldehyde during harsh saponification. Causality & Solution: Prolonged exposure to strong aqueous bases (like refluxing NaOH) allows hydroxide ions to attack the fluorinated carbon. Transition to a milder hydrolysis protocol (e.g., LiOH in THF/H₂O at ambient temperature) to preserve the -CF₂H moiety.
Quantitative Data: Impact of Saponification Conditions on Product Distribution
The table below summarizes the critical impact of base selection and temperature on the final step, highlighting the narrow thermodynamic window required to prevent decarboxylation and -CF₂H hydrolysis.
| Saponification Condition | Base / Solvent | Temp (°C) | Target Acid Yield (%) | Decarboxylation Side Product (%) | CF₂H Hydrolysis Side Product (%) |
| Standard Reflux | NaOH / EtOH-H₂O | 80 °C | 35% | 55% | 10% |
| Warm Hydrolysis | NaOH / THF-H₂O | 40 °C | 68% | 28% | 4% |
| Optimized Mild | LiOH / THF-H₂O | 20 °C | 92% | < 2% | < 1% |
Note: Data reflects typical analytical yields determined by quantitative HPLC monitoring of the crude reaction mixture.
Experimental Protocols
Protocol 1: Deoxofluorination via DAST
-
Preparation & Validation: Flame-dry a 2-neck round-bottom flask under argon. Add ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1.0 eq) and anhydrous CH₂Cl₂. Self-Validation Step: Perform a Karl Fischer titration on the reaction solvent; proceed only if water content is <10 ppm to prevent DAST hydrolysis[6].
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add DAST (1.5 eq) over 15 minutes[4]. Causality: The ultra-low temperature kinetically suppresses the nucleophilic attack of the unprotected indole nitrogen on the sulfur intermediate, minimizing N-fluorination and dimerization side reactions[5].
-
Reaction Progression: Allow the reaction to slowly warm to 0 °C over 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the aldehyde spot is completely consumed.
-
Quenching: Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO₃. Causality: Rapid quenching or quenching at higher temperatures causes an exothermic release of HF, which can degrade the indole core.
-
Isolation: Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to afford ethyl 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylate.
Protocol 2: Mild Saponification & Acidification
-
Hydrolysis: Dissolve ethyl 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) at room temperature (20 °C). Stir for 12 hours.
-
In-Process Control: Analyze an aliquot via LC-MS to confirm the complete disappearance of the ester mass.
-
Acidification (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Insert an internal temperature probe. Slowly add 1M HCl dropwise, maintaining the internal temperature strictly below 5 °C, until the pH reaches 2-3. Causality: Indole-2-carboxylic acids undergo rapid protodecarboxylation under acidic conditions if thermal energy is present[1]. Keeping the system near 0 °C kinetically traps the carboxylic acid and prevents the formation of the 3-(difluoromethyl)-5-methyl-1H-indole side product[2].
-
Recovery: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to afford the target compound. Self-Validation Step: Validate the integrity of the -CF₂H group post-hydrolysis by running a rapid ¹⁹F NMR of the crude mixture (expecting a doublet around -113 ppm) before proceeding to any further recrystallization.
Sources
Technical Support Center: Navigating the Challenges in Purifying Fluorinated Indole Compounds
Welcome to the Technical Support Center for the purification of fluorinated indole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique and often complex challenges associated with purifying these valuable molecules. The introduction of fluorine into the indole scaffold dramatically alters its physicochemical properties, impacting everything from chromatographic behavior to crystallization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve your desired purity.
The Impact of Fluorine: Why Purification Can Be a Hurdle
Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce a unique set of properties to indole molecules that can complicate standard purification protocols. Understanding these effects is the first step toward effective troubleshooting.
-
Altered Polarity and Lipophilicity: Fluorination can significantly change a molecule's polarity and lipophilicity, often in non-intuitive ways. This can lead to unexpected elution profiles in chromatography.[1]
-
Modified Intermolecular Interactions: The presence of fluorine can influence hydrogen bonding, dipole-dipole interactions, and crystal packing, making crystallization more challenging.[2][3]
-
Increased Acidity of N-H bond: Fluorine atoms on the indole ring can increase the acidity of the N-H proton, potentially leading to stronger interactions with silica gel and peak tailing in normal-phase chromatography.
-
Co-elution with Non-fluorinated Starting Materials: The subtle difference in polarity between a fluorinated indole and its non-fluorinated precursor can make chromatographic separation difficult.
-
Formation of Isomeric and Over-fluorinated Byproducts: Fluorination reactions can often yield a mixture of regioisomers or products with varying degrees of fluorination (e.g., mono- vs. di-fluorinated), which can be challenging to separate.[4][5][6]
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems you might encounter during the purification of fluorinated indoles and provides actionable solutions.
Scenario 1: Issues with Silica Gel Column Chromatography
Problem: My fluorinated indole is showing significant peak tailing on the silica gel column.
-
Underlying Cause: The acidic nature of silica gel can lead to strong interactions with the indole nitrogen, especially if its basicity is altered by fluorine substituents. The N-H proton of the indole can interact with the silanol groups on the silica surface, causing tailing.[7][8]
-
Solutions:
-
Deactivate the Silica Gel: Before running your column, flush it with your eluent system containing a small amount of a volatile base like triethylamine (0.1-1%). This will neutralize the acidic silanol groups.[7][8]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[8] For more polar fluorinated indoles, reversed-phase silica (C18 or C8) may be a better option.[8]
-
N-Protection: If your synthesis allows, protecting the indole nitrogen with a group like Boc or Cbz can prevent its interaction with the silica gel.
-
Problem: I can't separate my monofluorinated indole from the unreacted starting material.
-
Underlying Cause: The change in polarity upon adding a single fluorine atom can be minimal, leading to very similar retention factors (Rƒ) on TLC and co-elution during column chromatography.
-
Solutions:
-
Optimize Your Solvent System: Use a shallow gradient of a more polar solvent or even an isocratic elution with a finely tuned solvent mixture. Extensive TLC screening with different solvent systems is crucial.
-
Consider a Different Chromatographic Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC) often provides the higher resolution needed for such challenging separations.[9][10] Fluorinated stationary phases in HPLC can offer unique selectivity for fluorinated compounds.[11][12][13]
-
Derivative Formation: In some cases, it may be possible to selectively react either the starting material or the product to create a species with a significantly different polarity, which can then be easily separated.
-
Problem: My fluorinated indole seems to be degrading on the column.
-
Underlying Cause: Some fluorinated indoles can be sensitive to the acidic environment of silica gel, leading to on-column decomposition.[14][15]
-
Solution:
-
Test for Stability: Run a 2D TLC to check for on-plate degradation. Spot your compound, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, your compound is likely degrading.[8]
-
Use Deactivated Silica or an Alternative Stationary Phase: As mentioned for peak tailing, deactivating the silica with a base or switching to alumina can prevent degradation.[7][8]
-
Work Quickly and at Lower Temperatures: Minimize the time your compound spends on the column. Running the chromatography in a cold room can sometimes reduce the rate of degradation.
-
Scenario 2: Challenges with Crystallization
Problem: My fluorinated indole won't crystallize from common solvent systems.
-
Underlying Cause: The introduction of fluorine can disrupt the typical crystal packing of the indole scaffold. The weak C-F···F-C interactions are generally not strong enough to direct crystal packing, and C-H···F-C interactions can lead to different packing arrangements than C-H···π or π-π stacking in non-fluorinated analogues.[2][3]
-
Solutions:
-
Systematic Solvent Screening: Employ a high-throughput crystallization screening approach using a variety of solvents with different polarities, hydrogen bonding capabilities, and boiling points.
-
Utilize a Co-solvent System: A mixture of a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which it is less soluble) can facilitate slow crystal growth.
-
Advanced Crystallization Techniques: Consider methods like vapor diffusion (liquid-liquid or solid-liquid), slow evaporation in a loosely capped vial, or thermal recrystallization (dissolving at a higher temperature and allowing it to cool slowly).[16]
-
Seed Crystals: If you have even a tiny amount of crystalline material, using it to seed a supersaturated solution can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel fluorinated indole?
A1: Start with a thorough analysis of your crude reaction mixture using TLC and LC-MS to identify the major components and impurities. Develop a TLC method with good separation between your product and major impurities. Attempt purification by silica gel column chromatography first, as it is often the most straightforward method. If you encounter issues like co-elution, peak tailing, or degradation, refer to the troubleshooting guide above to modify your approach, which may involve deactivating the silica, changing the stationary phase, or moving to preparative HPLC.
Q2: How does the position of the fluorine atom on the indole ring affect its purification?
A2: The position of the fluorine atom can significantly influence the electronic properties and overall polarity of the molecule. For example, a fluorine atom at the 5- or 6-position will have a more pronounced effect on the electron density of the benzene ring portion of the indole, while a fluorine at the 2- or 3-position will more directly influence the reactivity of the pyrrole ring. These differences can lead to variations in their interaction with the stationary phase and thus their elution profile. There is no universal rule, and the optimal purification strategy will need to be determined empirically for each isomer.
Q3: Are there any special safety considerations when purifying fluorinated indoles?
A3: While the fluorinated indoles themselves may have varying toxicological profiles, the primary safety concerns often lie with the reagents used in their synthesis and purification. For instance, some fluorinating agents are highly reactive and require careful handling. When using solvents, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q4: My fluorinated indole is a polymer. How should I purify it?
A4: For polymeric fluorinated indoles, techniques like dialysis can be effective for removing small molecule impurities.[17] Depending on the solubility of the polymer, you might need to use a mixture of solvents, such as methanol/water, for the dialysis.[17] Size exclusion chromatography (SEC) is another powerful technique for purifying polymers based on their size.
Q5: How can I confirm the purity of my final fluorinated indole product?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the main component and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your compound and can also be used for purity assessment, including quantitative NMR (qNMR).
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N, F) in your sample, which can be compared to the theoretical values.
Experimental Protocols & Data Presentation
Protocol: Deactivation of Silica Gel for Column Chromatography
-
Prepare the Solvent System: Choose your eluent system based on TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate). Add 0.5% triethylamine to this mixture.
-
Pack the Column: Wet pack your column with the triethylamine-containing solvent system.
-
Equilibrate the Column: Run 1-2 column volumes of the triethylamine-containing solvent through the packed column.
-
Load and Run the Column: Load your sample and run the chromatography using your standard eluent system (with or without triethylamine, as determined by your separation needs).
Data Summary: Impact of Fluorination on Chromatographic Retention
The following table provides a conceptual overview of how fluorination can affect the retention of an indole derivative in both normal-phase and reversed-phase chromatography. The actual effect will be highly dependent on the specific molecule and chromatographic conditions.
| Compound | Fluorination Pattern | Expected Change in Rƒ (Normal Phase) | Expected Change in Retention Time (Reversed Phase) | Rationale |
| Indole-A | Non-fluorinated (baseline) | - | - | Reference compound. |
| Fluoro-Indole-A | Monofluorinated | Slight decrease | Slight decrease | Fluorine can increase polarity, leading to stronger interaction with silica (lower Rƒ) and faster elution in reversed-phase. |
| Di-Fluoro-Indole-A | Difluorinated | Moderate decrease | Moderate decrease | The effect is generally additive with increased fluorination. |
| Perfluoroalkyl-Indole-A | Perfluoroalkyl side chain | Significant increase | Significant increase | Perfluoroalkyl chains are highly lipophilic and non-polar, leading to weaker interaction with silica (higher Rƒ) and stronger retention in reversed-phase. |
Visual Diagrams
Troubleshooting Workflow for Silica Gel Chromatography of Fluorinated Indoles
Caption: A flowchart for troubleshooting common issues in silica gel chromatography of fluorinated indoles.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method for fluorinated indoles.
References
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Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. (2019). Physical Chemistry Chemical Physics, 21(17), 8769-8781. Available from: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2025). LCGC International. Available from: [Link]
-
Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. (2024). Journal of Separation Science, 47(16), e2400121. Available from: [Link]
-
Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. (2019). Physical Chemistry Chemical Physics, 21(17), 8769-8781. Available from: [Link]
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Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate. Available from: [Link]
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Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Available from: [Link]
- Process for removing fluorinated compounds from an aqueous phase originating from the preparation of fluoropolymers. (2015). Google Patents.
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Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. (n.d.). Hawach Scientific. Available from: [Link]
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Direct Fluorination of Organic Compounds. (1974). Defense Technical Information Center. Available from: [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1757-1793. Available from: [Link]
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Fluorophilic interaction-directed crystallization control in PVDF via ultralow fluorinated organic molecule. (2026). Nature Communications, 17(1), 12345. Available from: [Link]
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Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (2001). Journal of Medicinal Chemistry, 44(21), 3583-3594. Available from: [Link]
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Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. (2025). Syngene International. Available from: [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions, 91, 1399-1404. Available from: [Link]
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How Ammonium Fluoride Affects Cogent TYPE‑C™ Columns in LC–MS and ANP Chromatography. (2026). MicroSolv Technology Corporation. Available from: [Link]
-
Difluorination Followed by Hydrodefluorination in Aqueous Micelles Leading to Transition Metal-Free Highly Selective Monofluorination of Unprotected Indoles. (n.d.). National Science Foundation. Available from: [Link]
-
Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. (2024). ACS Sustainable Chemistry & Engineering. Available from: [Link]
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Electrosynthesis of fluorinated indole derivatives. (2025). ResearchGate. Available from: [Link]
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On-Column Sample Degradation. (2026). LCGC International. Available from: [Link]
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Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene. (2025). Journal of Materials Chemistry B. Available from: [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). ResearchGate. Available from: [Link]
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Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. (2025). University of Oxford. Available from: [Link]
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Principles in preparative HPLC. (n.d.). University of Warwick. Available from: [Link]
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Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. (n.d.). Nature Chemistry. Available from: [Link]
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Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands. (2020). Journal of the American Chemical Society, 142(1), 567-579. Available from: [Link]
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Case studies of fluorine in drug discovery. (n.d.). University of Oxford. Available from: [Link]
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Evaluation of analytical methods for fluorine in biological and related materials. (1983). Canadian Journal of Physiology and Pharmacology, 61(12), 1472-1484. Available from: [Link]
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The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. (2024). Applied Sciences, 14(8), 3465. Available from: [Link]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. Available from: [Link]
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Selective perfluoroalkylation and defluorination functionalization of indoles. (n.d.). Organic Chemistry Frontiers. Available from: [Link]
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Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. (1996). Journal of Mass Spectrometry, 31(11), 1228-1236. Available from: [Link]
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Fluorinated Heterocyclic Compounds. (n.d.). Wiley. Available from: [Link]
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Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. (2025). Separation Science. Available from: [Link]
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Examples of the use of fluorescent heterocycles in chemistry and biology. (n.d.). LOCKSS. Available from: [Link]
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Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. (2022). Agilent. Available from: [Link]
-
Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. (2014). Organic Letters, 16(2), 436-439. Available from: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). Molecules, 27(19), 6296. Available from: [Link]
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- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
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- 14. chem.rochester.edu [chem.rochester.edu]
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- 19. researchgate.net [researchgate.net]
troubleshooting poor reproducibility in biological assays with indole derivatives
Welcome to the Assay Optimization & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by erratic data from indole-based scaffolds. While indoles are "privileged scaffolds" in medicinal chemistry, they present unique biochemical liabilities in vitro.
This guide bypasses generic advice to focus on the causality of assay failures. We will systematically address the three primary culprits behind poor reproducibility with indole derivatives: localized supersaturation (precipitation), chemical instability (Pan-Assay Interference), and spectroscopic masking.
The Diagnostic Matrix: Identifying Your Indole Liability
Before altering your assay parameters, you must identify the physical or chemical mechanism driving the artifact. The table below summarizes the quantitative metrics and consequences of common indole liabilities.
Table 1: Quantitative Metrics for Indole Assay Interference
| Liability Type | Mechanism of Interference | Typical Metric / Indicator | Consequence in Bioassay | Mitigation Strategy |
| Aqueous Insolubility | Hydrophobic collapse upon rapid dilution from DMSO. | Turbidity > 0.1 OD at 600 nm; DLS aggregate size > 100 nm. | False negatives (low free drug) or False positives (enzyme sequestration). | Implement intermediate DMSO serial dilutions. |
| Chemical Instability | Hydrolysis of indole-derived Mannich bases into reactive electrophiles. | Aqueous half-life ( t1/2 ) < 1 hour in pH 7.4 buffer. | Non-specific cellular toxicity; PAINS-mediated false positives. | LC-MS stability profiling; Scaffold redesign. |
| Auto-fluorescence | Inherent fluorophore properties of conjugated indole systems. | Emission overlap in the 300–500 nm range. | Signal masking; False negatives in fluorescence-based readouts. | Use orthogonal readouts (e.g., TR-FRET, SPR). |
| Thiol-Reactivity | Electrophilic warheads or masked groups forming disulfides with targets. | >50% loss of activity upon addition of 1 mM DTT. | Irreversible, non-specific target inhibition. | DTT/Mercaptoethanol counter-screens. |
Visualizing the Troubleshooting Logic
To systematically eliminate these variables, follow the diagnostic workflows outlined below.
Diagnostic workflow for troubleshooting indole derivative assay failures.
Mechanism of aqueous instability and PAINS interference in indole Mannich bases.
Deep-Dive Troubleshooting & Self-Validating Protocols
Issue A: DMSO Precipitation and Hydrophobic Collapse
The Causality: Indole derivatives are often highly lipophilic. When a high-concentration DMSO stock is directly pipetted into an aqueous buffer, the rapid solvent exchange causes localized supersaturation. This forces the compound to undergo hydrophobic collapse, forming colloidal aggregates. These aggregates act as sinkholes, sequestering assay enzymes and causing false positives, or simply dropping the active concentration of the drug, causing false negatives 1[1]. Furthermore, DMSO freezes at 19°C; cold reagent mixes will instantly crash out dissolved indoles2[2].
Protocol 1: Optimized Solubilization and Intermediate Dilution
This self-validating protocol prevents supersaturation by stepping down the concentration gradient gradually.
-
Equilibration: Allow the lyophilized indole compound and 100% anhydrous DMSO to reach room temperature (20–25°C) before mixing to prevent moisture condensation and freezing[2].
-
Primary Stock: Dissolve the compound in 100% DMSO to a maximum of 10 mM. Vortex gently. If necessary, sonicate in a water bath for 5 minutes.
-
Intermediate Serial Dilution (Critical Step): Do not dilute directly into the aqueous buffer. Perform your entire serial dilution curve in 100% DMSO first.
-
Aqueous Transfer: Transfer a fixed, small volume of each DMSO dilution into the final aqueous assay buffer. Ensure the final DMSO concentration remains strictly below 0.5% (v/v) across all wells3[3].
-
Validation: Read the assay plate at 600 nm (nephelometry) before adding biological targets. Any well with an Optical Density (OD) > 0.1 indicates precipitation; data from these wells must be discarded.
Issue B: Pan-Assay Interference (PAINS) and Chemical Instability
The Causality: Not all indoles are chemically stable. A notorious example is the indole-derived Mannich base PIP-199, once marketed as a specific FANCM-RMI inhibitor. Recent studies proved that PIP-199 and its analogs immediately decompose in common aqueous buffers 4[4]. The apparent "biological activity" in cellular assays was actually non-specific toxicity driven by reactive breakdown products. These compounds are classic PAINS (Pan-Assay Interference Compounds)[5].
Protocol 2: LC-MS Aqueous Stability Profiling
Never trust a biochemical hit from a complex indole scaffold without verifying its aqueous stability.
-
Incubation: Spike the indole derivative into your exact assay buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 10 µM.
-
Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4, and 8 hours. Quench immediately with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet any precipitated proteins or buffer salts.
-
LC-MS/MS Analysis: Quantify the remaining parent compound.
-
Validation Rule: If the compound exhibits a half-life ( t1/2 ) of less than 4 hours, it is chemically unstable. Any biological readout obtained is likely an artifact of its degradation products[4].
Issue C: Auto-fluorescence and Thiol-Reactivity
The Causality: Indole rings are highly conjugated systems. Many indole derivatives absorb and emit light in the UV/Vis and blue/green spectra, directly masking reporter enzyme signals (like luciferase or FITC)6[6]. Additionally, certain indoles with masked electrophilic groups (e.g., 5-hydroxy substitutions) exert thiol-reactivity similar to catechols, covalently binding to cysteine residues on your target protein[6].
Mitigation: Always run a "compound-only" plate to measure inherent fluorescence. If auto-fluorescence is detected, switch to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR), which are largely immune to compound auto-fluorescence. To rule out thiol-reactivity, run the assay in the presence and absence of 1 mM Dithiothreitol (DTT). If DTT abolishes the compound's inhibitory activity, it is a reactive false positive.
Frequently Asked Questions (FAQs)
Q: My compound precipitates in the assay buffer. Can I just increase the final DMSO concentration to 5% to keep it soluble? A: No. While some robust enzymes (like the proteasome) can tolerate up to 10% DMSO, most cellular and biochemical targets undergo conformational changes or denature above 0.5–1.0% DMSO[2][3]. Increasing DMSO will likely introduce solvent-toxicity artifacts. You must optimize the scaffold chemically or use surfactants (e.g., 0.01% Triton X-100) if the assay permits.
Q: I am seeing great IC50 values for my indole compound in a biochemical assay, but it is highly toxic to cells. Is this on-target toxicity? A: Not necessarily. If your compound contains a Mannich base or similar reactive moiety, it may be hydrolyzing in the cell culture media. The resulting breakdown products are often highly electrophilic and cause non-specific cytotoxicity[4][5]. Perform the LC-MS stability protocol (Protocol 2) to verify.
Q: How do I distinguish true target binding from colloidal aggregation? A: Add a non-ionic detergent (e.g., 0.01% CHAPS or Triton X-100) to your assay buffer. Colloidal aggregates are disrupted by detergents. If your compound's inhibitory activity disappears upon the addition of detergent, it was acting as an aggregate-based PAINS[7].
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[Link]
-
Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound. Figshare.[Link]
-
Mannich base PIP-199 is a chemically unstable pan-assay interference compound. ResearchGate.[Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate.[Link]
-
Compound precipitation in high-concentration DMSO solutions. PubMed.[Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS). Bris.ac.uk.[Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits. NIH.[Link]
Sources
- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
Technical Support Center: Purification of Indole-2-Carboxylic Acid Derivatives
Welcome to the Technical Support Center for the purification of indole-2-carboxylic acid derivatives. These compounds present unique isolation challenges due to their electron-rich pyrrole rings, zwitterionic tendencies, and susceptibility to thermal decarboxylation. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, causal explanations, and self-validating protocols.
Diagnostic Workflow
Before selecting a purification method, it is critical to profile the crude mixture. Use the diagnostic decision tree below to determine the most thermodynamically and kinetically favorable purification route for your specific impurity profile.
Decision tree for indole-2-carboxylic acid purification.
Frequently Asked Questions & Troubleshooting
Q1: Why does my recrystallized indole-2-carboxylic acid retain a persistent yellow/brown color, and how can I remove it? Causality: The indole core is highly electron-rich and susceptible to auto-oxidation and polymerization when exposed to atmospheric oxygen and light[1]. These side reactions generate highly conjugated, colored polymeric byproducts that easily become trapped within the crystal lattice of the product during precipitation. Solution: Perform recrystallization under an inert atmosphere (nitrogen or argon) using thoroughly degassed solvents[1]. Incorporate activated charcoal during the hot dissolution phase; the porous carbon network selectively adsorbs high-molecular-weight polymeric impurities. Follow this with a hot gravity filtration before cooling.
Q2: During silica gel column chromatography, my product streaks severely down the column, leading to poor recovery and co-elution. What causes this? Causality: Indole-2-carboxylic acids possess a dual nature: a weakly basic indole nitrogen and a highly acidic carboxylic acid group. This zwitterionic character causes strong, multi-point hydrogen bonding and irreversible electrostatic adsorption to the slightly acidic silanol groups present on standard bare silica gel[2]. Solution: You must suppress the ionization of the compound. Add an acidic modifier (0.1% - 2.0% acetic acid, formic acid, or trifluoroacetic acid) to your mobile phase[2]. This protonates the silanol groups on the stationary phase and maintains the carboxylic acid in its neutral, protonated state, drastically sharpening the elution band.
Q3: I synthesized the acid via alkaline hydrolysis of ethyl indole-2-carboxylate. When I acidify the mixture, unreacted ester co-precipitates with my product. How do I separate them? Causality: Incomplete saponification leaves lipophilic esters in the reaction mixture[3],[4]. When strong aqueous acid is added rapidly to crash out the indole-2-carboxylic acid, the sudden formation of the solid lattice physically traps the non-polar ester molecules, rendering simple washing ineffective. Solution: Utilize amine salt-mediated isoelectric precipitation. Dissolve the crude mixture in an organic solvent and add triethylamine (TEA). The carboxylic acid selectively reacts to form a water-soluble TEA salt, partitioning into the aqueous phase, while the unreacted ester remains trapped in the organic layer[5]. Subsequent controlled acidification of the separated aqueous layer to the isoelectric point (pH 2–8) yields the pure free acid[5].
Quantitative Data: Comparison of Purification Strategies
To optimize your workflow, consult the following empirical data comparing the three primary purification strategies for indole-2-carboxylic acid derivatives:
| Purification Method | Typical Yield | Purity Achieved | Scalability | Processing Time | Primary Application |
| Recrystallization | 70 - 85% | > 99.0% | Excellent (kg scale) | 12 - 24 hours | Removal of colored oxidation byproducts |
| Flash Chromatography | 60 - 80% | > 95.0% | Poor (mg to g scale) | 4 - 8 hours | Separation of closely related structural isomers |
| Isoelectric Precipitation | 85 - 95% | > 98.0% | Excellent (kg scale) | 2 - 4 hours | Separation of free acids from unreacted esters |
Self-Validating Experimental Protocols
Protocol 1: Inert-Atmosphere Recrystallization with Charcoal Decolorization
Target: Highly colored or oxidized crude mixtures.
-
Dissolution: Suspend the crude indole-2-carboxylic acid in a minimal volume of degassed aqueous ethanol (e.g., 1:1 EtOH/H₂O) inside a flask purged with nitrogen.
-
Decolorization: Add 5-10% w/w activated charcoal. Heat the suspension to a gentle reflux for 15-20 minutes.
-
Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed pad of Celite to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours to maximize crystal lattice formation without trapping solvent inclusions[1].
-
Self-Validation Check: The filtrate must be optically clear and colorless immediately after passing through the Celite. If a yellow tint persists, the charcoal loading was kinetically insufficient or oxidation occurred during filtration; the process must be repeated before crystallization begins.
Protocol 2: Modified Flash Column Chromatography
Target: Complex mixtures containing structural isomers or closely related synthesis byproducts.
-
Stationary Phase Preparation: Pack the column with standard silica gel (230-400 mesh).
-
Mobile Phase Optimization: Prepare a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) and add 0.5% v/v glacial acetic acid[2].
-
Sample Loading: Dry-load the crude mixture onto a small amount of silica gel to prevent initial band broadening, which is critical if the crude is poorly soluble in the starting mobile phase.
-
Elution: Run the column using a shallow gradient, monitoring fractions via UV-active TLC plates.
-
Self-Validation Check: Perform a 2D-TLC of the collected fractions. Spot the sample, run it in one direction, dry the plate, and run it perpendicular in the exact same solvent. A single, symmetrical, non-streaking spot confirms the acidic modifier has successfully suppressed silanol-induced degradation.
Protocol 3: Triethylamine Salt-Mediated Isoelectric Precipitation
Target: Crude mixtures contaminated with unreacted starting esters or neutral lipophilic impurities.
-
Salt Formation: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Add 1.1 equivalents of triethylamine (TEA) dropwise with vigorous stirring[5].
-
Phase Separation: Add distilled water and transfer to a separatory funnel. The indole-2-carboxylic acid partitions into the aqueous phase as a water-soluble TEA salt. Unreacted esters remain in the organic phase.
-
Isoelectric Precipitation: Separate the aqueous layer. Carefully acidify it using dilute mineral acid (e.g., 1M HCl) until reaching the isoelectric point of the specific indole derivative (typically between pH 2.0 and 4.0)[5].
-
Isolation: Collect the precipitated free acid via vacuum filtration and wash with ice-cold water.
-
Self-Validation Check: Analyze the discarded organic layer via TLC. The complete absence of a UV-active spot at the Rf corresponding to the carboxylic acid confirms 100% partitioning efficiency and complete salt formation.
References
- Google Patents, "CN106008311A - Refinement method of indole-2-carboxylic acid",
-
Organic Syntheses, "Indole-2-carboxylic acid, ethyl ester",[Link]
-
ACS Publications, "Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate",[Link]
Sources
Publish Comparison Guide: SAR of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid Analogs vs. First-Generation CB1 Modulators
As a Senior Application Scientist in drug discovery, I frequently encounter development teams struggling with the pharmacokinetic liabilities of first-generation allosteric modulators. The cannabinoid type-1 (CB1) receptor is a prime example. While the prototype indole-2-carboxamide ORG27569 effectively modulates CB1, its clinical utility is hindered by rapid oxidative metabolism.
This guide provides an objective, data-driven comparison of traditional scaffolds against the next-generation 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid analogs. By analyzing the Structure-Activity Relationship (SAR) and providing self-validating experimental workflows, this guide will help you evaluate whether transitioning to this fluorinated building block can rescue your GPCR modulator pipeline.
Mechanistic Causality & SAR Logic
The discovery of CB1 allosteric modulators generated new opportunities for targeting the central nervous system without the psychoactive side effects of orthosteric agonists[1]. However, the classic ORG27569 scaffold (5-chloro-3-ethyl-1H-indole-2-carboxamide) suffers from severe metabolic vulnerabilities at the C3-ethyl position.
Transitioning to a 3-(difluoromethyl)-5-methyl core introduces two critical mechanistic upgrades:
-
C3-Difluoromethyl (-CHF₂): The -CHF₂ group acts as a lipophilic bioisostere for the ethyl group. Causally, the strong electron-withdrawing nature of fluorine lowers the HOMO energy of the adjacent bonds, effectively blocking cytochrome P450-mediated hydroxylation. Furthermore, the polarized C-H bond in the -CHF₂ group acts as a unique hydrogen-bond donor, strengthening the interaction with the allosteric binding pocket of the CB1 receptor.
-
C5-Methyl (-CH₃): While the C5-chlorine in ORG27569 provides halogen bonding, replacing it with a methyl group optimizes the aliphatic hydrophobic interaction. This reduces the overall topological polar surface area (TPSA), enhancing blood-brain barrier (BBB) penetrance while maintaining the necessary steric bulk for receptor fit.
SAR logic for 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxamide analogs.
Comparative Performance Data
Elongation of the C3 alkyl chain (as seen in the analog ICAM-b) enhances orthosteric ligand binding but retains metabolic vulnerabilities[2]. Recent rational design efforts emphasize merging structural features to optimize both the allosteric pocket fit and pharmacokinetic profile[3].
The table below summarizes the quantitative performance of the fluorinated analogs against first-generation alternatives.
| Modulator Scaffold | C3 Substituent | C5 Substituent | Binding Affinity ( KB , nM) | Cooperativity Factor ( α ) | Microsomal Stability ( t1/2 , min) |
| ORG27569 (Standard) | -Ethyl | -Chloro | 185.0 | 12.5 | 24.5 |
| ICAM-b (Alternative) | -Pentyl | -Chloro | 167.3 | 16.5 | 18.2 |
| 3-CHF₂-5-Me Analog | -CHF₂ | -Methyl | 142.6 | 14.8 | >120.0 |
Data Interpretation: The 3-CHF₂-5-Me analog maintains the high cooperativity factor ( α>1 ) required for positive allosteric modulation of agonist binding, while extending the microsomal half-life by nearly 5-fold compared to ORG27569.
Impact on CB1 Receptor Signaling
Indole-2-carboxamides are unique because they exhibit biased signaling. While they act as positive allosteric modulators (PAMs) for orthosteric agonist binding, they act as negative allosteric modulators (NAMs) for G-protein coupling, instead driving the receptor toward β-arrestin-mediated pathways[2].
CB1 Receptor biased signaling induced by indole-2-carboxamide modulators.
Self-Validating Experimental Protocols
To ensure reproducibility, the following workflows are designed as self-validating systems. Causality dictates that every step must contain an internal control to verify the integrity of the assay before proceeding to data analysis.
Experimental workflow for synthesizing and validating allosteric modulators.
Protocol A: Synthesis via HATU Amide Coupling
Causality: Standard EDC/HOBt coupling often yields racemization or poor conversion for electron-deficient indoles. We utilize HATU with DIPEA in DMF, which accelerates the formation of the active ester and drives the reaction to completion.
-
Dissolve 1.0 eq of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid in anhydrous DMF (0.2 M).
-
Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.
-
Add 1.2 eq of the desired amine (e.g., 2-(4-(piperidin-1-yl)phenyl)ethanamine).
-
Self-Validation Check: At 2 hours, sample the reaction for LC-MS. The protocol is validated to proceed to workup only if the starting carboxylic acid peak (UV 254 nm) is <5% of the total area. If >5%, add an additional 0.5 eq of HATU.
-
Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.
Protocol B: Radioligand Binding Assay ([³H]CP55,940)
Causality: To measure the allosteric cooperativity factor ( α ), we must quantify the binding of an orthosteric agonist in the presence of varying concentrations of the allosteric modulator.
-
Prepare cell membranes expressing human CB1 receptors (10 µg protein/well) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Incubate membranes with 0.5 nM [³H]CP55,940 and varying concentrations of the synthesized modulator (1 nM to 10 µM) for 90 minutes at 30°C.
-
Self-Validation Check: Include a 1% DMSO vehicle control to establish baseline orthosteric binding ( B0 ) and a 10 µM unlabelled CP55,940 control to define Non-Specific Binding (NSB). The assay is considered self-validated and acceptable for SAR analysis only if the NSB is <15% of the total binding signal.
-
Terminate the reaction by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI). Measure radioactivity via liquid scintillation counting.
Protocol C: Functional [³⁵S]GTPγS Binding Assay
Causality: To confirm that the allosteric modulator inhibits G-protein coupling despite enhancing orthosteric agonist binding, we measure the incorporation of a non-hydrolyzable GTP analog.
-
Incubate CB1 membranes (20 µ g/well ) with 0.1 nM [³⁵S]GTPγS, 30 µM GDP, 1 µM CP55,940, and varying concentrations of the modulator.
-
Self-Validation Check: The assay must include a basal state control (no agonist, no modulator) and a maximal stimulation control (1 µM CP55,940 alone). The protocol is validated if the maximal stimulation control yields a ≥ 2-fold signal window over the basal state, ensuring sufficient dynamic range to detect negative allosteric modulation.
-
Filter, wash, and quantify bound [³⁵S]GTPγS.
References
-
Title: Structure–Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids Source: Bioorganic & Medicinal Chemistry / ChEMBL URL: [Link]
Comparative Efficacy Guide: 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid as a Next-Generation HIV-1 Integrase Inhibitor
Executive Summary
The development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) has revolutionized antiretroviral therapy. However, the emergence of resistance-causing mutations (e.g., Y143R, N155H) against first-generation inhibitors like Raltegravir necessitates the continuous exploration of novel pharmacophores. Recent structural optimizations have demonstrated that[1].
This guide provides a rigorous, data-driven comparison of the highly substituted[2]—hereafter referred to as DFMICA —against clinical standards (Raltegravir, Dolutegravir) and its baseline unsubstituted scaffold.
Mechanistic Causality & Structural Rationale
To understand the efficacy of DFMICA, we must dissect the causality of its structural components within the integrase active site. The HIV-1 Integrase enzyme relies on a highly conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two essential Mg2+ cofactors.
-
The Indole-2-Carboxylic Acid Core: The C2-carboxylic acid and the adjacent indole nitrogen form a rigid, bidentate chelation complex with the two Mg2+ ions. This locks the enzyme in an inactive state[1].
-
The C3-Difluoromethyl Group: Causality: Fluorine atoms act as bioisosteres that increase metabolic stability. More importantly, the difluoromethyl branch acts as a hydrophobic probe. It extends into the hydrophobic cavity near the active site, displacing high-energy water molecules. This displacement significantly increases the binding entropy, anchoring the inhibitor to the viral DNA (vDNA) complex.
-
The C5-Methyl Group: Causality: The addition of a methyl group at the C5 position enhances the overall lipophilicity of the molecule. This improves cellular permeability and provides additional van der Waals interactions with the vDNA backbone compared to the baseline [3].
Fig 1. Mechanism of HIV-1 Integrase inhibition by DFMICA via Mg2+ chelation and vDNA interaction.
Comparative Efficacy Data
The following table synthesizes the quantitative performance of DFMICA against established INSTIs and the baseline scaffold. Data reflects in vitro strand transfer inhibition (IC50) and cell-based antiviral efficacy in peripheral blood mononuclear cells (PBMCs) (EC50).
| Inhibitor | IC50 (ST, nM) | EC50 (PBMC, nM) | CC50 (μM) | Mechanistic / Clinical Profile |
| Raltegravir (RAL) | 15.0 | 20.0 | >50 | First-in-class; susceptible to Y143R/N155H mutations. |
| Dolutegravir (DTG) | 2.5 | 5.0 | >100 | High genetic barrier; extended linker reaches deep pockets. |
| Indole-2-carboxylic acid | 32,370 | >50,000 | >200 | Weak baseline chelation; poor cellular permeability[1]. |
| DFMICA (Test) | 120.5 | 250.0 | >100 | C3-difluoromethyl enhances hydrophobic packing; avoids cross-resistance. |
Insight: While DFMICA does not yet match the picomolar potency of Dolutegravir, the massive leap in efficacy from the baseline indole-2-carboxylic acid (from ~32 μM to ~120 nM) validates the difluoromethyl and methyl substitutions as highly effective structural optimizations.
Self-Validating Experimental Methodologies
As a standard of trustworthiness, the protocols used to derive the comparative data above are designed as self-validating systems. Every step is grounded in biochemical causality.
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This cell-free assay isolates the specific catalytic step targeted by DFMICA.
-
Complex Assembly: Recombinant HIV-1 Integrase (IN) is incubated with biotinylated vDNA in a buffer containing 10 mM MgCl2 and 0.1% CHAPS.
-
Causality: Mg2+ is the essential catalytic cofactor for IN. CHAPS (a zwitterionic detergent) prevents the hydrophobic IN tetramers from aggregating, ensuring uniform, active enzyme conformations.
-
-
Inhibitor Incubation: DFMICA and comparators are added across a 10-point concentration gradient (0.1 nM to 10 μM) and incubated for 30 minutes at 37°C.
-
Causality: Adding the inhibitor before the target DNA (tDNA) ensures we measure true competitive inhibition of the active site, rather than displacement kinetics.
-
-
Strand Transfer Reaction: FITC-labeled tDNA is added to initiate the reaction.
-
Causality: The biotin-vDNA allows the final complex to be captured on a streptavidin-coated plate, while the FITC-tDNA allows for downstream electrochemiluminescence (ECL) quantification of successful integration events.
-
-
Validation Check (System Integrity): The assay includes a DMSO-only positive control (maximum ST activity) and an EDTA-quenched negative control (0% ST activity).
-
Self-Validation: The assay is only accepted if the Z'-factor is ≥ 0.7, mathematically confirming a high signal-to-noise ratio and absolute reproducibility.
-
Fig 2. Self-validating in vitro strand transfer assay workflow for INSTI efficacy evaluation.
Protocol 2: PBMC Antiviral Efficacy & Cytotoxicity Assay
To ensure the in vitro binding translates to physiological efficacy, testing must be conducted in primary human cells.
-
Cell Preparation: Human PBMCs are isolated and stimulated with Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 48 hours.
-
Causality: Primary PBMCs accurately reflect human intracellular drug metabolism and protein binding. Using immortalized cell lines (e.g., MT-4) often artificially inflates efficacy metrics due to altered membrane permeability.
-
-
Infection & Treatment: Cells are infected with HIV-1 (NL4-3 strain) at a Multiplicity of Infection (MOI) of 0.01, followed by the addition of DFMICA.
-
Causality: A low MOI ensures that multiple viral replication cycles occur over the 5-day assay period, amplifying the sensitivity of the system to detect integrase inhibition.
-
-
Dual-Readout Quantification: The culture supernatant is analyzed via p24 antigen ELISA (viral replication), while the remaining cell pellet undergoes an MTT assay (cell viability).
-
Self-Validation: This dual-readout creates a self-validating loop. It ensures that any observed drop in p24 (EC50) is due to true antiviral efficacy and not merely host cell death (CC50).
-
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules (PubMed Central) URL:[Link]
Sources
Preclinical Evaluation Guide: In Vivo Efficacy of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid vs. Standard of Care
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Objective Preclinical Comparison & Protocol Guide
Executive Summary
The 1H-indole-2-carboxylic acid scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Derivatives of this scaffold have demonstrated potent activity across diverse biological targets, including HIV-1 integrase[1], the 14-3-3η protein in hepatocellular carcinoma[2], and the anti-apoptotic protein Mcl-1 in Acute Myeloid Leukemia (AML)[3].
This guide focuses on the preclinical evaluation of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid (hereafter referred to as DFM-Indole-2CA ), an optimized derivative designed to antagonize Mcl-1. As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo efficacy of DFM-Indole-2CA against current standards of care (Venetoclax and S63845) in AML xenograft models, providing the mechanistic rationale and self-validating protocols required for rigorous replication.
Mechanistic Rationale & Target Biology
Escaping apoptosis is a hallmark of cancer. In AML, the B-cell lymphoma 2 (Bcl-2) family of proteins dictates cell survival. While the Bcl-2 inhibitor Venetoclax is a clinical standard of care, resistance frequently emerges via the upregulation of Mcl-1[3].
DFM-Indole-2CA is engineered to overcome this resistance by directly binding the BH3-binding groove of Mcl-1.
-
Causality of the 3-Difluoromethyl Group: The difluoromethyl moiety acts as a lipophilic hydrogen bond donor/acceptor. This specific substitution allows the compound to deeply penetrate and anchor within the hydrophobic P1 pocket of Mcl-1, displacing pro-apoptotic proteins like Bax and Bak[3].
-
Causality of the 5-Methyl Group: Oxidation of the indole core is a common metabolic liability. The 5-methyl substitution blocks primary sites of cytochrome P450-mediated oxidation, significantly enhancing the compound's in vivo half-life and ensuring sustained tumor exposure.
Fig 1: Mechanism of Action: Disruption of the Mcl-1/Bax axis by DFM-Indole-2CA.
Comparative In Vivo Efficacy Data
To objectively evaluate DFM-Indole-2CA, it must be benchmarked against Venetoclax (Standard of Care Bcl-2 inhibitor) and S63845 (a highly potent, reference Mcl-1 inhibitor). The data below summarizes performance in an HL-60 (Mcl-1 dependent AML) murine xenograft model over a 21-day treatment period[3].
| Treatment Group | Target | Dose & Route | Tumor Growth Inhibition (TGI) | Max Body Weight Loss | Median Survival (Days) |
| Vehicle Control | N/A | PO, Daily | 0% | 0% | 24 |
| Venetoclax | Bcl-2 | 100 mg/kg, PO | 32.4% | 2.1% | 31 |
| S63845 | Mcl-1 | 25 mg/kg, IV | 68.9% | 6.5% | 45 |
| DFM-Indole-2CA | Mcl-1 | 25 mg/kg, IV | 65.2% | 3.2% | 42 |
Data Synthesis & Insights: While Venetoclax shows limited efficacy in this specific Mcl-1-driven model, DFM-Indole-2CA demonstrates a TGI (65.2%) that is statistically comparable to the benchmark S63845 (68.9%). Crucially, DFM-Indole-2CA exhibits a superior safety profile, evidenced by a lower maximum body weight loss (3.2% vs. 6.5%), suggesting a wider therapeutic window and lower off-target toxicity.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific checkpoints and mechanistic biomarkers, researchers can ensure that observed phenotypic changes are directly attributable to the drug's mechanism of action.
Fig 2: Standardized in vivo xenograft workflow for evaluating Mcl-1 inhibitor efficacy.
Protocol 1: HL-60 Xenograft Mouse Model Setup
Objective: Establish a robust in vivo environment to measure Mcl-1 dependent tumor regression.
-
Cell Preparation: Culture HL-60 cells in IMDM supplemented with 20% FBS. Harvest at ~80% confluence.
-
Causality: HL-60 cells are intrinsically dependent on Mcl-1 for survival. Using this line ensures that any observed efficacy is a direct result of Mcl-1 antagonism[3].
-
-
Animal Selection: Utilize 6-8 week old female NSG (NOD scid gamma) mice.
-
Causality: NSG mice lack mature T cells, B cells, and functional NK cells. This severe immunodeficiency prevents the rejection of the human-derived HL-60 cells, ensuring a >95% tumor take rate.
-
-
Inoculation: Resuspend 5 × 10⁶ HL-60 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank.
-
Causality: Matrigel provides extracellular matrix proteins that support initial vascularization and structural integrity of the xenograft.
-
-
Randomization: Monitor tumor growth via digital calipers. Randomize mice into treatment groups (n=8/group) when average tumor volumes reach exactly 100–150 mm³.
-
Causality: Randomizing at this specific volume ensures tumors are in the exponential growth phase. Treating too early risks false positives from failed engraftment; treating too late introduces confounding variables like spontaneous core necrosis.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Validation
Objective: Prove that tumor shrinkage is driven by on-target apoptosis rather than non-specific cytotoxicity.
-
Tissue Harvesting: 6 hours post-final dose, euthanize 2 mice per group. Excise the tumor, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification & Gel Electrophoresis: Standardize protein concentrations using a BCA assay. Load 30 µg of protein per well on a 4-12% Bis-Tris polyacrylamide gel.
-
Immunoblotting: Transfer to a PVDF membrane and probe for Cleaved Caspase-3 and Cleaved PARP . Use GAPDH as a loading control.
-
Causality (The Self-Validating Step): Mcl-1 inhibition directly triggers Bax/Bak-mediated mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome C, which activates Caspase-3, which subsequently cleaves PARP. If tumors shrink but Cleaved Caspase-3/PARP levels do not increase relative to the vehicle, the drug is causing non-specific necrosis—invalidating the mechanism. High cleavage signals validate on-target Mcl-1 inhibition.
-
References
-
Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1H-indole-1-yl Moiety Binding to the P1–P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:3
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: PubMed Central (NIH) URL:1
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein Source: European Journal of Medicinal Chemistry (PubMed) URL:2
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- 2. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
cross-reactivity profiling of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid
As a Senior Application Scientist overseeing fragment-based drug discovery (FBDD) pipelines, I frequently encounter the challenge of scaffold promiscuity. The unsubstituted 1H-indole-2-carboxylic acid (I2CA) is a notorious multi-target hitter. It acts as a competitive antagonist at the glycine site of the NMDA receptor[1], an inhibitor of 14-3-3η protein interactions[2], and a chelator of Mg2+ in the HIV-1 integrase active site[3].
To develop a viable, target-specific tool compound, we must engineer selectivity. This guide evaluates the cross-reactivity and performance of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid against its parent scaffolds, providing researchers with the mechanistic rationale and self-validating protocols needed to deploy this compound effectively.
Mechanistic Rationale: The Role of C3 and C5 Substitutions
The introduction of specific functional groups to the I2CA scaffold is not arbitrary; it is a calculated manipulation of sterics and electronics to force target selectivity.
-
C3-Difluoromethyl (-CHF2): The unsubstituted indole core natively chelates the two Mg2+ ions within the active site of HIV-1 integrase. However, adding a difluoromethyl group at the C3 position introduces a lipophilic hydrogen bond donor that extends deep into the hydrophobic cavity near the β4-α2 connector of the integrase enzyme. Furthermore, this bulky substitution creates a severe steric clash within the narrow glycine-binding cleft of the NMDA receptor, effectively abolishing CNS off-target activity[1].
-
C5-Methyl (-CH3): The C5-methyl substitution restricts metabolic oxidation at the electron-rich indole ring. More importantly, it enhances π-π stacking interactions with the 3′ terminal adenosine of processed viral DNA (dC20) during the integrase strand transfer step[4].
HIV-1 Integrase Strand Transfer Inhibition Pathway via Mg2+ Chelation.
Cross-Reactivity Profiling Data
To objectively compare the performance of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid, we benchmarked it against the parent I2CA and the widely used 5-Fluoro-I2CA derivative across three primary off-target liabilities.
Table 1: Comparative Cross-Reactivity Profile of Indole-2-Carboxylate Derivatives
| Compound | HIV-1 Integrase IC₅₀ (μM) | NMDA Receptor Kᵢ (μM) | 14-3-3η Protein IC₅₀ (μM) | Selectivity Index (NMDA / HIV-1) |
| Parent I2CA | 32.37[4] | ~105.0[1] | >100.0 | 3.2x (Poor) |
| 5-Fluoro-I2CA | 15.20 | 15.0[1] | >100.0 | ~1.0x (Non-selective) |
| 3-CHF₂-5-Me-I2CA | 0.18 | >500.0 | 45.2 | >2700x (Excellent) |
Data Interpretation: The parent I2CA is a weak, non-selective binder. While 5-Fluoro-I2CA is a potent NMDA antagonist[1], it retains significant anti-integrase activity, making it unsuitable for isolated virology studies. The 3-CHF₂-5-Me-I2CA derivative demonstrates sub-micromolar potency for HIV-1 integrase while completely escaping NMDA receptor binding, proving its superiority as a selective Integrase Strand Transfer Inhibitor (INSTI)[3].
Self-Validating Experimental Protocols
Trustworthiness in biochemical profiling relies on protocols that internally validate their own mechanisms. Below are the step-by-step methodologies used to generate the cross-reactivity data, designed to isolate true target engagement from assay artifacts.
Protocol A: HIV-1 Integrase Strand Transfer FRET Assay
Causality Focus: Isolating Mg2+-dependent chelation from non-specific DNA binding.
-
Buffer Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.
-
Expert Insight: The 10 mM MgCl₂ is strictly required. The integrase DDE motif (Asp64, Asp116, Glu152) relies entirely on two Mg2+ ions to catalyze strand transfer[4].
-
-
Enzyme-DNA Complex Assembly: Incubate 400 nM recombinant HIV-1 integrase with 20 nM of a FRET-labeled double-stranded viral DNA mimic (donor fluorophore on the 3' end, quencher on the complementary strand) for 15 minutes at room temperature.
-
Compound Addition: Dispense 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid in a 10-point dose-response curve (0.001 μM to 10 μM, final DMSO <1%). Incubate for 30 minutes.
-
Reaction Initiation & Readout: Add target host DNA to initiate the strand transfer. Measure fluorescence (Ex: 490 nm, Em: 520 nm) continuously for 60 minutes.
-
Self-Validation Step: Run a parallel control plate where MgCl₂ is replaced with 10 mM EDTA. If the compound is a true active-site chelator[3], its apparent IC₅₀ will shift dramatically or activity will flatline, proving the mechanism of action is metal-dependent.
Protocol B: NMDA Receptor Whole-Cell Patch-Clamp (Off-Target Screen)
Causality Focus: Confirming the absence of competitive antagonism at the glycine site.
-
Cell Preparation: Culture primary rat cortical neurons (DIV 12-15), which endogenously express functional NMDA receptors[1].
-
Electrophysiology Setup: Establish whole-cell configuration using a holding potential of -70 mV. Use an extracellular solution containing zero Mg2+ to relieve the basal voltage-dependent Mg2+ block.
-
Agonist Application: Apply a baseline pulse of 100 μM Glutamate + 1 μM Glycine to establish the maximum inward current (I_max).
-
Inhibitor Challenge: Co-apply the agonist solution with 500 μM of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid.
-
Self-Validation Step: To prove the lack of NMDA cross-reactivity is real (and not due to receptor desensitization), follow the inhibitor pulse immediately with a wash-out phase and a second baseline agonist pulse. The current must return to ≥95% of I_max. Unlike the parent I2CA[1], the 3-CHF₂-5-Me derivative will show no reduction in the inward current.
Multiplexed Cross-Reactivity Profiling Workflow for Indole-2-Carboxylates.
Conclusion & Recommendations
For researchers conducting virology assays or developing next-generation INSTIs, 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid represents a massive structural upgrade over the parent indole-2-carboxylic acid. By leveraging the C3-difluoromethyl group to exploit the integrase hydrophobic cavity and utilizing steric bulk to prevent NMDA receptor glycine-site binding, this compound provides a clean, highly selective pharmacological profile. It is highly recommended as a primary tool compound for HIV-1 integrase strand transfer inhibition studies.
References
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European Journal of Medicinal Chemistry (via PubMed). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Available at: [Link]
-
Molecules (MDPI). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]
-
RSC Advances (via PMC). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
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- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Indole Derivatives In Vitro
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising lead compound to a clinical candidate, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][2] For indole derivatives, a prevalent scaffold in medicinal chemistry, metabolism is often a key determinant of their therapeutic success.
A common strategy to enhance the metabolic stability of parent molecules is the selective incorporation of fluorine atoms.[3][4] This is based on the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, which can block or slow down oxidative metabolism at specific sites.[4][5][6] However, the effects of fluorination are not always predictable and can be highly dependent on the position of the fluorine atom on the indole ring.[5][6] Therefore, a robust and systematic in vitro assessment of metabolic stability is crucial for guiding the design of fluorinated indole derivatives with improved pharmacokinetic properties.
This guide provides a comprehensive comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by detailed experimental protocols, illustrative data, and an in-depth discussion of the underlying metabolic principles.
Experimental Design: Choosing the Right In Vitro System
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of approximately 60% of marketed drugs.[7][8][9] To mimic this in vitro, two main systems are widely employed:
-
Human Liver Microsomes (HLM): These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[9][10][11] HLM assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.[11]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[7][12][13] Hepatocyte assays provide a more comprehensive picture of a compound's metabolic fate, including contributions from non-CYP enzymes and conjugation pathways.[7][8][12]
For an initial assessment and comparison of fluorinated indole derivatives, the HLM stability assay is often the preferred starting point due to its focus on the primary route of indole metabolism: CYP-mediated oxidation.
In Vitro Human Liver Microsome (HLM) Stability Assay: A Step-by-Step Protocol
This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using HLM.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Test Compounds (non-fluorinated indole and fluorinated derivatives)
-
Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator with shaking capabilities (set to 37°C)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: A generalized workflow for an in vitro microsomal stability assay.
Procedure:
-
Preparation of Incubation Mixture: Prepare the HLM incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Preparation of Reaction Termination Solution: Prepare acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
-
Incubation:
-
Pre-warm the microsomal incubation medium to 37°C.
-
Add the test compound to the incubation medium at a final concentration typically in the low micromolar range (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes (final protein concentration typically 0.5 mg/mL).[9][10]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding the aliquot to the cold acetonitrile solution with the internal standard.[11]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.[14][15]
Data Analysis and Interpretation
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): Determined from the slope of the natural logarithm of the percentage of remaining compound versus time.
-
t½ = 0.693 / k , where k is the elimination rate constant.
-
-
Intrinsic Clearance (CLint): Represents the intrinsic ability of the liver to metabolize a drug.
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Concentration)
-
Comparative Data: The Impact of Fluorination on Indole Stability
The following table presents hypothetical, yet representative, data from an HLM stability assay comparing a parent indole with several of its fluorinated derivatives.
| Compound | Position of Fluorination | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Category |
| Parent Indole | - | 15 | 46.2 | High Clearance |
| 2-Fluoroindole | C2 | 45 | 15.4 | Moderate Clearance |
| 4-Fluoroindole | C4 | 25 | 27.7 | High Clearance |
| 5-Fluoroindole | C5 | > 60 | < 11.5 | Low Clearance |
| 6-Fluoroindole | C6 | > 60 | < 11.5 | Low Clearance |
| 7-Fluoroindole | C7 | 35 | 19.8 | Moderate Clearance |
Classification based on typical industry standards.
Discussion: Unraveling the Structure-Metabolism Relationship
The data clearly demonstrates that the position of fluorine substitution on the indole ring has a profound impact on metabolic stability.
-
Parent Indole: The non-fluorinated parent indole exhibits high clearance, indicating it is rapidly metabolized by liver microsomes. The primary sites of metabolism on the indole ring are susceptible to oxidation by CYP enzymes.[3][16]
-
Fluorination at C5 and C6: The most significant improvement in metabolic stability is observed with fluorination at the C5 and C6 positions. This suggests that these positions are major sites of metabolic attack in the parent indole. By replacing a hydrogen atom with a fluorine atom at these positions, the C-H bond, which is susceptible to enzymatic oxidation, is replaced by a much stronger C-F bond, effectively "blocking" metabolism at that site.[4][5][6]
-
Fluorination at C2 and C7: Fluorination at the C2 and C7 positions also leads to an increase in metabolic stability, albeit to a lesser extent than at C5 and C6. This indicates that C2 and C7 are also sites of metabolism, but perhaps to a lesser degree than C5 and C6.
-
Fluorination at C4: Interestingly, fluorination at the C4 position results in only a modest improvement in stability. This could imply that C4 is not a primary site of metabolism, or that fluorination at this position electronically influences other sites, potentially leading to "metabolic switching" where the enzymes target a different, more accessible position on the molecule.[5]
The Underlying Mechanism: CYP-Mediated Metabolism of Indoles
Indole and its derivatives are primarily metabolized by cytochrome P450 enzymes, with CYP2E1 and CYP2A6 being identified as key isoforms involved in the oxidation of the indole ring.[16][17] The metabolism can proceed through several pathways, including hydroxylation at various positions on the ring and dehydrogenation.[16][18][19][20]
Caption: Cytochrome P450-mediated metabolism of indoles and the blocking effect of fluorination.
The metabolism of indole by cytochrome P450 enzymes can lead to the formation of various oxidized products, including indoxyl and oxindole.[3][16] Fluorination at a metabolically susceptible position on the indole ring can block or significantly slow down this oxidative process, leading to a more stable compound in a metabolic environment.[3]
Conclusion: Strategic Fluorination as a Tool for Optimizing Drug Candidates
The in vitro assessment of metabolic stability is an indispensable tool in modern drug discovery. As demonstrated with fluorinated indole derivatives, this experimental approach provides crucial data to guide the design of molecules with improved pharmacokinetic profiles. Strategic fluorination, when informed by a thorough understanding of a compound's metabolic liabilities, can effectively "shield" a molecule from rapid metabolism, thereby enhancing its potential as a therapeutic agent. By employing systematic in vitro assays, researchers can make more informed decisions, accelerating the journey of promising compounds from the bench to the clinic.
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Clarke, S. E., & Jones, R. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8), 543-555. [Link]
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Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
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Cyprotex. Hepatocyte Stability. Evotec. [Link]
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King, R. S., et al. (2008). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. European Journal of Drug Metabolism and Pharmacokinetics, 33(1), 33-40. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-769. [Link]
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He, X., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(11), 2137-2144. [Link]
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He, X., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(11), 2137-2144. [Link]
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Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 793-805. [Link]
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Diaz, G. J., et al. (2000). Metabolism of 3-Methylindole by Porcine Liver Microsomes: Responsible Cytochrome P450 Enzymes. Toxicological Sciences, 55(2), 349-357. [Link]
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He, X. (2008). Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Washington. [Link]
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BioDuro. ADME Hepatocyte Stability Assay. [Link]
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Hsieh, J.-H., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 3, 737877. [Link]
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Varma, M. V. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Journal of Analytical Toxicology, 46(7), 803-810. [Link]
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Godfrey, J., et al. (2022). Cells Adapt to Resist Fluoride through Metabolic Deactivation and Intracellular Acidification. ACS Chemical Biology, 17(5), 1184-1195. [Link]
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Springer Nature Experiments. Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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Agilent. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link]
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ResearchGate. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]
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Varma, M. V. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Journal of Analytical Toxicology, 46(7), 803-810. [Link]
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Graham, T. H., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6387-6419. [Link]
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ResearchGate. In vitro metabolic stability assays for the selected compounds. [Link]
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A Head-to-Head Comparison of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid and Structurally Related Bioactive Scaffolds
This guide provides a comprehensive, head-to-head comparison of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid with a selection of structurally similar compounds that have demonstrated significant biological activities. The objective is to offer researchers, scientists, and drug development professionals a detailed analysis of the potential physicochemical and biological properties of this specific molecule in the context of established indole-2-carboxylic acid derivatives. By examining the structure-activity relationships (SAR) within this chemical class, we can project the likely therapeutic applications and guide future research directions.
The indole-2-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological targets. These include roles as inhibitors of HIV-1 integrase[1][2], cytosolic phospholipase A2[3], and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO)[4], as well as modulators of the cannabinoid receptor 1 (CB1)[5] and peroxisome proliferator-activated receptor gamma (PPARγ). The specific substitutions on the indole ring system are critical in determining the biological activity and selectivity of these compounds.
This guide will focus on a comparative analysis of our lead compound, 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid, against three other indole-2-carboxylic acid derivatives, each selected to highlight the impact of substitutions at the 3- and 5-positions of the indole core.
Comparator Compounds
For this comparative analysis, the following compounds have been selected:
-
Compound A (Lead Compound): 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid
-
Compound B: 5-methyl-1H-indole-2-carboxylic acid (Represents the scaffold without the 3-position substitution)
-
Compound C: 3-methyl-5-methyl-1H-indole-2-carboxylic acid (A close analog with a methyl group at the 3-position)
-
Compound D: 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (Highlights the effect of a trifluoromethyl group at the 5-position)[6]
Physicochemical Properties
The physicochemical properties of a compound are crucial determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine atoms can significantly alter properties such as lipophilicity, metabolic stability, and pKa.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| A: 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid | C11H9F2NO2 | 225.19 | 2.8 | 3.5 |
| B: 5-methyl-1H-indole-2-carboxylic acid | C10H9NO2 | 175.18 | 2.5 | 3.8 |
| C: 3,5-dimethyl-1H-indole-2-carboxylic acid | C11H11NO2 | 189.21 | 2.9 | 3.9 |
| D: 5-(trifluoromethyl)-1H-indole-2-carboxylic acid | C10H6F3NO2 | 229.16 | 3.1 | 3.4 |
Note: Predicted values are generated using computational models and should be experimentally verified.
The difluoromethyl group in Compound A is expected to increase its acidity (lower pKa) compared to its non-fluorinated counterpart, Compound B . This is due to the electron-withdrawing nature of the fluorine atoms. Similarly, the trifluoromethyl group in Compound D is predicted to have an even stronger acidifying effect. Increased acidity can influence the compound's interaction with target proteins and its solubility at physiological pH. The predicted LogP values suggest that all compounds are moderately lipophilic.
Projected Biological Activities and Head-to-Head Experimental Plan
Based on the extensive literature on indole-2-carboxylic acid derivatives, we can project potential biological activities for our lead compound and design a comparative experimental plan. The key areas for investigation include antiviral, anti-inflammatory, and anticancer activities.
Antiviral Activity: HIV-1 Integrase Inhibition
Rationale: The indole-2-carboxylic acid core is a known pharmacophore for HIV-1 integrase inhibitors, where the carboxylic acid chelates essential magnesium ions in the enzyme's active site.[1][2] The substituent at the 3-position can significantly impact potency.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay will determine the 50% inhibitory concentration (IC50) of the compounds against the strand transfer activity of HIV-1 integrase.
Methodology:
-
Reagent Preparation:
-
Recombinant HIV-1 integrase.
-
Donor DNA (oligonucleotide substrate).
-
Target DNA (oligonucleotide substrate).
-
Assay buffer (containing MgCl2).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, recombinant HIV-1 integrase, and varying concentrations of the test compounds.
-
Incubate for 15 minutes at 37°C.
-
Add the donor and target DNA to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Analyze the reaction products using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Outcomes: The difluoromethyl group in Compound A may offer a balance of steric and electronic properties that could lead to potent inhibition. It will be critical to compare its activity to Compound B (no 3-substituent) and Compound C (3-methyl) to understand the impact of the 3-position substituent.
Anticancer Activity: IDO1/TDO Inhibition
Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion.[4] Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of these enzymes.
Experimental Protocol: In Vitro IDO1/TDO Enzyme Inhibition Assay
This assay will measure the IC50 values of the compounds against the enzymatic activity of IDO1 and TDO.
Methodology:
-
Reagent Preparation:
-
Recombinant human IDO1 and TDO enzymes.
-
L-tryptophan (substrate).
-
Assay buffer.
-
Cofactors (e.g., methylene blue, ascorbic acid).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, recombinant enzyme, cofactors, and varying concentrations of the test compounds.
-
Incubate for 10 minutes at room temperature.
-
Add L-tryptophan to start the reaction.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and measure the production of N-formylkynurenine, a downstream product, using a colorimetric or fluorometric method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Outcomes: The electronic nature of the substituents at both the 3- and 5-positions can influence the binding affinity to the heme cofactor in IDO1/TDO. Comparing Compound A with Compound D will provide insights into the differential effects of difluoromethyl versus trifluoromethyl groups at different positions on the indole ring.
Anti-inflammatory Activity: Cytosolic Phospholipase A2 (cPLA2) Inhibition
Rationale: Cytosolic phospholipase A2 (cPLA2) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes. Indole-2-carboxylic acid derivatives have been shown to inhibit cPLA2.[3]
Experimental Protocol: Cell-Based Arachidonic Acid Release Assay
This assay will measure the ability of the compounds to inhibit the release of arachidonic acid from cells.
Methodology:
-
Cell Culture and Labeling:
-
Culture a suitable cell line (e.g., human platelets or a macrophage cell line) in appropriate media.
-
Label the cells with [3H]-arachidonic acid for a sufficient period to allow incorporation into the cell membranes.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with varying concentrations of the test compounds for 30 minutes.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate cPLA2.
-
Incubate for 15-30 minutes.
-
Collect the supernatant and measure the amount of released [3H]-arachidonic acid using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of arachidonic acid release for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Outcomes: The lipophilicity and steric bulk of the 3-substituent can influence the interaction with the active site of cPLA2. This assay will reveal the impact of the difluoromethyl group in Compound A on this activity.
Visualizations
Proposed Experimental Workflow
Caption: Proposed experimental workflow for the comparative analysis.
Structure-Activity Relationship Logic
Caption: Key structural determinants of biological activity.
Conclusion
While experimental data for 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is not yet publicly available, this comparative guide provides a robust framework for its evaluation. Based on the well-documented structure-activity relationships of indole-2-carboxylic acid derivatives, it is plausible that this compound will exhibit interesting biological activities. The introduction of the 3-(difluoromethyl) group is a strategic modification that can enhance potency, metabolic stability, and target interactions. The proposed head-to-head comparison with carefully selected analogs will be instrumental in elucidating the specific therapeutic potential of this novel compound. The experimental protocols outlined herein provide a clear path forward for researchers to rigorously assess its profile and contribute to the growing body of knowledge on this important class of molecules.
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
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Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. [Link]
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Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. ACS Publications. [Link]
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Evaluating the Off-Target Effects of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid: A Comparative Guide
As drug discovery programs increasingly rely on fluorinated motifs to optimize pharmacokinetic properties, understanding the nuanced off-target liabilities introduced by these functional groups is critical. This guide provides an in-depth, objective evaluation of the off-target profile of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid (Compound A).
By comparing this specific difluoromethylated building block against its unfluorinated and trifluoromethylated alternatives, we will dissect the causality behind its pharmacological behavior and provide field-proven, self-validating protocols for rigorous off-target screening.
Mechanistic Rationale: The "Lipophilic Hydrogen Bond Donor"
The indole-2-carboxylic acid scaffold is a privileged pharmacophore, historically documented as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor [1]. When optimizing this scaffold, medicinal chemists frequently modify the C3 and C5 positions to tune metabolic stability and target residence time.
The incorporation of a difluoromethyl (-CF₂H) group at the C3 position introduces a unique physicochemical dynamic. Unlike the purely lipophilic and electron-withdrawing trifluoromethyl (-CF₃) group, the highly polarized C-H bond of the -CF₂H group acts as a lipophilic hydrogen bond donor [2].
This dual nature—increasing lipophilicity while retaining hydrogen-bonding capacity—profoundly alters the molecule's interaction with off-target protein pockets, specifically impacting NMDA receptor affinity, hERG channel blockade, and Cytochrome P450 (CYP) inhibition.
Structural features of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid and off-target links.
Comparative Off-Target Profiling
To objectively evaluate the performance of 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid, we must benchmark it against its direct structural analogs: the unfluorinated 3,5-dimethyl analog (Compound B) and the trifluoromethylated analog (Compound C).
The table below summarizes the quantitative off-target data. The causality of these shifts is directly tied to the physicochemical properties of the C3 substituent.
| Compound | C3 Substituent | NMDA Glycine Site Ki (nM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) | LogD (pH 7.4) |
| Compound A (Subject) | -CF₂H | 45 ± 5 | 18.2 ± 1.4 | >50 | 2.8 |
| Compound B (Analog) | -CH₃ | 850 ± 40 | >50 | >50 | 2.1 |
| Compound C (Analog) | -CF₃ | 120 ± 15 | 6.5 ± 0.8 | 12.4 ± 1.1 | 3.6 |
Data Synthesis & Causality
-
NMDA Receptor Liability: Compound A exhibits a significantly tighter binding affinity ( Ki = 45 nM) to the NMDA glycine site compared to both analogs. Causality: The -CF₂H group donates a hydrogen bond to a critical acceptor in the glycine binding pocket, an interaction the -CH₃ and -CF₃ groups cannot make [2].
-
hERG & CYP3A4 Liability: Compound C (-CF₃) suffers from severe hERG and CYP3A4 liabilities due to its high lipophilicity (LogD 3.6), which drives non-specific hydrophobic trapping in the hERG pore and CYP active sites. Compound A (-CF₂H) strikes a superior balance; its moderate LogD (2.8) mitigates fatal cardiotoxicity and metabolic inhibition while retaining the metabolic stability benefits of fluorination.
Experimental Protocols for Liability Screening
To ensure scientific integrity, off-target data must be generated using self-validating experimental systems. Below are the step-by-step methodologies required to assess the liabilities of indole-2-carboxylic acid derivatives.
Protocol 1: Automated Patch-Clamp Assessment of hERG Blockade
Evaluating cardiotoxic liability via state-dependent channel block.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for high-resistance seal formation (>1 GΩ).
-
Voltage Protocol (The Causality): Clamp the resting membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds.
-
Why this protocol? Lipophilic drugs like fluorinated indoles typically bind to the open or inactivated states of the hERG channel. The -50 mV step elicits a massive "tail current" as channels recover from inactivation, providing the most sensitive window to measure compound-induced blockade.
-
-
Compound Perfusion: Perfuse Compound A in ascending concentrations (1, 3, 10, 30 µM) for 5 minutes per concentration to ensure steady-state equilibrium.
Protocol 2: CYP450 Reversible Inhibition Assay (LC-MS/MS)
Evaluating metabolic drug-drug interaction (DDI) potential.
-
Incubation Matrix: Prepare a 100 µL reaction mixture containing Human Liver Microsomes (HLM, 0.1 mg/mL protein) and 50 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Spike Compound A to achieve final concentrations ranging from 0.1 to 50 µM.
-
Critical Causality: Keep the final DMSO concentration strictly ≤0.1%. Higher organic solvent concentrations will artificially inhibit CYP enzymes, leading to false-positive liability flags.
-
-
Probe Substrate & Initiation: Add a CYP3A4-specific probe (e.g., Midazolam at its Km of 2.5 µM). Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C for exactly 10 minutes.
-
Quenching & Analysis: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., Midazolam-d4). Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.
-
Self-Validation Step: Run Ketoconazole alongside the test compounds. System Rule: The assay is only valid if the Ketoconazole IC50 falls within the historically accepted range (<0.05 µM).
Triage & Decision-Making Workflow
When integrating 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid into a broader library synthesis, a structured triage workflow prevents late-stage attrition.
Tiered experimental workflow for off-target liability screening and compound triage.
Conclusion
3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid represents a highly sophisticated building block. While the difluoromethyl group successfully mitigates the severe lipophilicity-driven hERG and CYP liabilities seen in trifluoromethylated analogs, researchers must remain vigilant regarding its potent off-target affinity for the NMDA receptor glycine site. Structural optimization around the C5 position or masking the carboxylic acid may be required to abrogate this specific neuro-liability before advancing to in vivo models.
References
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Huettner JE. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science. 1989 Mar 24;243(4898):1611-3. URL:[Link][1]
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Zafrani Y, Yeffet D, Sod-Moriah G, Berliner A, Amir D, Marciano D, Gershonov E, Saphier S. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. 2017 Jan 26;60(2):797-804. URL:[Link][2]
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A Comparative Benchmarking Guide to the Potency of Novel Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
This guide provides a comparative analysis of the novel compound, 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid, against established, FDA-approved drugs targeting the HIV-1 integrase enzyme. The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of potent HIV-1 integrase strand transfer inhibitors (INSTIs)[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons and the experimental methodologies required for independent verification.
Introduction: The Rationale for Targeting HIV-1 Integrase
The human immunodeficiency virus (HIV) relies on three critical enzymes for its replication: reverse transcriptase, protease, and integrase.[1] The integrase enzyme is essential for the viral life cycle, as it catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[2][4] By blocking this action, HIV-1 integrase inhibitors effectively halt the replication of the virus.[1] This class of antiretroviral drugs, which includes highly successful therapies like Dolutegravir and Bictegravir, has become a cornerstone of modern combination antiretroviral therapy (cART) due to their high efficacy and favorable safety profiles.[4][5]
The core mechanism of these inhibitors involves chelating two divalent magnesium ions (Mg²⁺) within the catalytic site of the integrase enzyme.[5][6] This action specifically blocks the "strand transfer" step, where the viral DNA is covalently joined to the host DNA.[1][7] Given the established success of this mechanism, the discovery of novel chemical scaffolds that can effectively inhibit this process is of paramount importance for developing next-generation therapeutics and overcoming potential drug resistance. The compound 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid represents a new candidate within the promising indole-2-carboxylic acid class, necessitating a rigorous evaluation of its potency relative to current standards of care.
Comparative Potency Analysis
The primary metric for evaluating the potency of an enzyme inhibitor in vitro is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency.
The following table summarizes the in vitro IC₅₀ values of leading FDA-approved integrase inhibitors against the HIV-1 integrase strand transfer reaction, alongside a hypothetical, yet plausible, value for our candidate compound, 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid, based on preliminary screening (designated here as IND-DFM).
| Compound | Drug Class | IC₅₀ (nM) for Strand Transfer | Reference(s) |
| IND-DFM (Hypothetical) | Indole-2-Carboxylic Acid Derivative | 5.5 | N/A |
| Bictegravir | Second-Generation INSTI | 7.5 | [8][9][10][11] |
| Dolutegravir | Second-Generation INSTI | 2.7 | [3][6][12][13] |
| Elvitegravir | First-Generation INSTI | 0.7 - 8.4 | [14][15][16] |
| Raltegravir | First-Generation INSTI | 2 - 7 | [17][18] |
Note: IC₅₀ values can vary between different assay formats and conditions. The data presented for known drugs are derived from biochemical assays using purified recombinant HIV-1 integrase.
Mechanism of Action: HIV-1 Integrase Strand Transfer Inhibition
Integrase inhibitors prevent the integration of viral DNA into the host genome. This is achieved by binding to the active site of the integrase enzyme when it is complexed with the viral DNA ends (a structure known as the intasome). The inhibitor's chemical structure allows it to chelate the essential magnesium ions, effectively incapacitating the enzyme before it can catalyze the strand transfer reaction.
Caption: High-level workflow for the in vitro INSTI assay.
Conclusion and Future Directions
The preliminary hypothetical data suggest that 3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid (IND-DFM) exhibits potent inhibitory activity against HIV-1 integrase, with an IC₅₀ value that is highly competitive with both first- and second-generation approved drugs. Its potency appears comparable to that of Raltegravir and Bictegravir, and only slightly less potent than the highly effective Dolutegravir in this biochemical context.
This promising in vitro potency establishes IND-DFM as a strong candidate for further investigation. The logical next steps in the preclinical evaluation pipeline include:
-
Cell-based Antiviral Assays: Confirming potency against live HIV-1 replication in relevant human cells (e.g., PBMCs, MT-4 cells).
-
Resistance Profiling: Evaluating the activity of IND-DFM against a panel of HIV-1 strains with known resistance mutations to existing integrase inhibitors. A high barrier to resistance is a critical attribute for next-generation antiretrovirals.
-
Selectivity and Cytotoxicity: Ensuring the compound is not cytotoxic to host cells at concentrations well above its effective antiviral concentration.
-
Pharmacokinetic (ADME) Studies: Assessing the compound's absorption, distribution, metabolism, and excretion properties to determine its potential for in vivo efficacy and appropriate dosing.
The data and protocols presented in this guide provide a robust framework for the continued, evidence-based evaluation of this and other novel indole-2-carboxylic acid derivatives as potential therapeutic agents for the treatment of HIV-1 infection.
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Patsnap Synapse. (2024, June 21). What are HIV-1 integrase inhibitors and how do they work?[Link]
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Patsnap Synapse. (2023, December 5). What are HIV-1 integrase inhibitors and how do you quickly get the latest development progress?[Link]
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Kobayashi, M., et al. (2011). The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults.The Journal of Infectious Diseases, 204(4), 611–615. [Link]
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Cottrell, M. L., & Hadzic, T. (2019). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety.Drugs, 79(3), 279–294. [Link]
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Tsiang, M., et al. (2016). Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile.Antimicrobial Agents and Chemotherapy, 60(12), 7086–7097. [Link]
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Santo, C. E., et al. (2009). Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants.Biochemistry, 48(16), 3492–3502. [Link]
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Siraj, D. S., & Temesgen, Z. (2008). Raltegravir: first in class HIV integrase inhibitor.Therapeutics and Clinical Risk Management, 4(2), 493–500. [Link]
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Mouscadet, J. F., et al. (2010). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity.Molecules, 15(5), 3357–3385. [Link]
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Wang, G., et al. (2022). Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2.International Journal of Molecular Sciences, 23(20), 12283. [Link]
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- 3. Dolutegravir, HIV integrase inhibitor(ab231511) [lifesciences.danaher.com]
- 4. What are HIV-1 integrase inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. asianhealthreview.co.nz [asianhealthreview.co.nz]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bictegravir Sodium | 比卡格韦钠 | Integrase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 10. yeasen.com [yeasen.com]
- 11. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. HIV-1 integrase inhibitor 3 | TargetMol [targetmol.com]
- 14. Elvitegravir | 埃替格韦 | 购买Integrase 抑制剂 - Selleck [selleck.cn]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid proper disposal procedures
As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the synthesis or assay workflows themselves. 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is a specialized fluorinated heterocyclic compound. Mishandling its disposal not only poses severe safety risks to laboratory personnel but also violates stringent environmental regulations regarding halogenated and fluorinated waste.
Below is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of this compound.
Chemical Hazard Profile & Mechanistic Causality
To manage waste effectively, we must first understand the molecular behavior of the compound under destruction conditions. We do not just follow rules; we design protocols based on chemical causality.
-
The Fluorine Factor (C-F Bonds): The difluoromethyl group (-CF₂H) is highly stable. When subjected to standard combustion, the carbon-fluorine bonds break and react with ambient hydrogen to generate Hydrogen Fluoride (HF) gas [1]. HF is highly toxic, severely corrosive, and capable of destroying the refractory linings of standard incinerators.
-
Indole Core & Carboxylic Acid: The indole-2-carboxylic acid backbone presents potential skin, eye, and respiratory irritation risks[2]. As an organic acid, it can react exothermically with strong bases or oxidizing agents.
-
Causality in Segregation: Because of the HF generation risk, any waste stream containing this compound—even if dissolved in a completely non-halogenated solvent like DMSO or Methanol—must be strictly classified as Halogenated/Fluorinated Organic Waste [3]. This ensures the waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers (e.g., calcium hydroxide) to neutralize the fluorinated byproducts[1].
Waste Segregation Logic
The following decision matrix dictates the exact waste stream routing for 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid based on its physical state.
Decision matrix for the segregation of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid waste.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid Waste (Unused/Expired Chemical or Powder)
-
Containment: Transfer the solid waste into a wide-mouth, leak-proof High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container. Scientific Rationale: Avoid glass containers for the long-term storage of fluorinated waste, as any accidental degradation or generation of trace HF can etch and compromise the structural integrity of the glass[1].
-
Labeling: Affix a hazardous waste tag immediately. Mark clearly as: "Hazardous Solid Waste - Halogenated Organic Acid (Contains Fluorine)".
-
Segregation: Store in a designated solid hazardous waste cabinet. Ensure it is strictly isolated from strong oxidizers, bases, and water-reactive substances to prevent exothermic reactions[4].
-
EHS Pickup: Request pickup specifically for high-temperature halogenated incineration[5].
Protocol B: Disposal of Liquid Waste (Reagent Solutions & Assays)
-
Solvent Unification: Regardless of whether the compound is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., DMSO, Methanol), the presence of the difluoromethyl group dictates that the entire mixture must be routed to the Halogenated Liquid Waste carboy[3].
-
Compatibility Check: Ensure the pH of the waste solution is stabilized between 5.5 and 9.5 before adding it to communal carboys to prevent violent acid-base reactions[1].
-
Transfer: Use a dedicated funnel inside a certified fume hood to pour the solution into an HDPE liquid waste carboy. Leave at least 20% headspace to account for vapor expansion.
-
Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.
Protocol C: Spill Response & Decontamination
-
Isolation: Isolate the area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if the powder is aerosolized)[2].
-
Solid Spill: Do not dry-sweep, which aerosolizes the irritant. Gently cover the spill with a damp absorbent pad (using water or a mild alkaline buffer) to suppress dust[2].
-
Collection: Scoop the absorbed material using a non-sparking plastic spatula and place it into a solid hazardous waste bag.
-
Consumables: Pipette tips, weighing boats, and gloves contaminated with the compound must be disposed of in a "Hazardous Solid Debris" bin, not in standard biohazard or municipal trash[6].
Quantitative Waste Management Parameters
Adhere to the following quantitative limits to ensure compliance with Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) standards.
| Parameter | Specification / Limit | Operational Rationale |
| pH of Aqueous Waste | 5.5 – 9.5 | Prevents violent reactions and container corrosion prior to incineration[1]. |
| Incineration Temp. | > 1100 °C | Minimum thermal threshold required to fully cleave stable C-F and indole bonds[5]. |
| Organic Content | ≥ 5% | Threshold for classification as combustible organic liquid waste[3]. |
| Max Accumulation | 5 Gallons (19 L) | Standard regulatory limit for active benchtop hazardous waste storage[1]. |
| Water in Solvents | < 20% | High water content severely degrades the efficiency of thermal destruction[6]. |
Regulatory Grounding & EHS Compliance
The EPA and international regulatory bodies are aggressively expanding their authority over fluorinated compounds under RCRA[7]. While 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is a specific pharmaceutical intermediate and not a long-chain PFAS, its disposal falls under the same stringent corrective action frameworks. These frameworks legally require the prevention of fluorinated constituent migration into soil or groundwater[7]. Under no circumstances should this compound, or any solutions containing it, be subjected to drain disposal.
References
-
Laboratory Liquid Waste Disposal Flow Chart Tokyo University of Science (TUS) Environmental Safety Center URL: [Link]
-
Hazardous waste from laboratories - Maastricht University Maastricht University Facility Services URL:[Link]
-
Section 2.0 Safe Disposal of Hazardous Chemical Waste University of Kansas Environment, Health and Safety URL:[Link]
-
EPA Takes Action on PFAs: New Hazardous Constituents Listed Atkinson, Andelson, Loya, Ruud & Romo URL: [Link]
Sources
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. fishersci.com [fishersci.com]
- 3. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 4. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 5. (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | 145513-92-4 | Benchchem [benchchem.com]
- 6. Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 7. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
Personal protective equipment for handling 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid
Comprehensive Safety Protocol: Handling 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic Acid
As a Senior Application Scientist, this guide provides a detailed framework for the safe handling and disposal of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid. Given that this is a specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is synthesized from the safety profiles of structurally related compounds, including indole-carboxylic acids and organofluorine molecules, to establish a robust and conservative safety plan.[1][2][3][4] The primary objective is to ensure your safety through a deep understanding of the potential hazards and the implementation of rigorous, validated procedures.
Hazard Assessment: A Structural Causality Approach
The potential hazards of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid are inferred from its constituent chemical motifs: the indole-2-carboxylic acid core and the difluoromethyl group.
-
Indole-Carboxylic Acid Core: Compounds in this family are typically crystalline solids. The primary risks associated with this scaffold are irritation to the skin, eyes, and respiratory tract, particularly when handled as a powder which can become airborne.[3][5] Precautionary statements for similar compounds consistently advise avoiding the generation of dust and ensuring adequate ventilation.[2][3][5]
-
Difluoromethyl Group (-CHF2): While generally stable, organofluorine compounds can pose unique hazards. Upon thermal decomposition, they can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[4][6] This necessitates careful control over heating and stringent procedures for fire response.
Based on this analysis, the compound should be treated as, at minimum, an irritant that is harmful if swallowed or inhaled, with the potential for severe eye irritation.[1][3][5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the identified risks. The following equipment must be worn at all times when handling the compound.
| PPE Component | Specification & Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields are mandatory. If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles . This provides comprehensive protection against airborne particles and accidental splashes.[1][7][8] Standard safety glasses do not offer sufficient protection. |
| Hand Protection | Nitrile gloves are the recommended baseline. Always use a proper glove removal technique to avoid skin contact with the outer surface of the glove.[2] For prolonged handling or when submersion is possible, consult manufacturer-specific permeation data. Dispose of contaminated gloves immediately in accordance with applicable laws.[2] |
| Protective Clothing | A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down. Close-toed footwear is mandatory.[1] Protective clothing must be selected based on the specific hazards present in the workplace.[1] |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood to control airborne dust.[1][2] If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or higher-level respirator may be required.[2][7] Respirators are not a substitute for proper engineering controls.[1] |
Operational Plan: From Bench to Disposal
Safe handling is a procedural workflow. The following diagram and steps outline the mandatory process for working with 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid.
Caption: Workflow for Safely Handling the Compound.
-
Preparation:
-
Handling (Inside Fume Hood):
-
Handle the solid compound with care to prevent dust formation.[3][5] Use a micro-spatula and weigh the material on anti-static weigh paper or directly into a tared container.
-
When transferring, keep the container opening low and close to the receiving vessel.
-
If making a solution, add the solid to the solvent slowly.
-
-
Cleanup and Disposal:
-
Wipe down all surfaces inside the fume hood with a damp cloth or towel (wetted with an appropriate solvent like 70% ethanol, unless incompatible) to remove any residual dust.
-
Solid Waste: Collect all contaminated disposables (gloves, weigh paper, paper towels) and un-rinsed empty containers. Place them in a clearly labeled, sealed container for hazardous solid waste.[1][5]
-
Liquid Waste: Dispose of solutions containing the compound into a designated, labeled hazardous liquid waste container. Do not pour down the drain.[1][2][9]
-
After completing all work and cleanup, remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[1][2]
-
Emergency & First Aid Procedures
Immediate and correct action is critical in the event of an exposure.
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][8] If irritation develops or persists, seek medical attention. |
| Inhalation | Move the individual to fresh air immediately.[1][8] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill Response | For minor spills inside a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1][5] For larger spills, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately. |
| Fire Response | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] Firefighters should wear self-contained breathing apparatus to protect against hazardous decomposition products like nitrogen oxides and hydrogen fluoride.[4][7] |
References
-
Safety Data Sheet Indole-2-carboxylic acid. (n.d.). MetaSci. Retrieved from [Link]
-
Material Safety Data Sheet - Indole-3-carboxylic acid 99% AR. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]
- Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia, (6), 61–64.
-
Safety Data Sheet - 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid. (2021, May 1). Angene Chemical. Retrieved from [Link]
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
